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  • Product: N-methyl-(2-phenylpyrimidin-5-yl)methylamine
  • CAS: 921939-11-9

Core Science & Biosynthesis

Foundational

Physicochemical properties of N-methyl-(2-phenylpyrimidin-5-yl)methylamine

An In-depth Technical Guide to the Physicochemical Properties of N-methyl-(2-phenylpyrimidin-5-yl)methylamine This guide provides a comprehensive framework for the physicochemical characterization of N-methyl-(2-phenylpy...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of N-methyl-(2-phenylpyrimidin-5-yl)methylamine

This guide provides a comprehensive framework for the physicochemical characterization of N-methyl-(2-phenylpyrimidin-5-yl)methylamine. As experimental data for this specific molecule is not extensively published, this document outlines the critical experimental protocols and theoretical considerations necessary for its thorough evaluation. The methodologies described are grounded in internationally recognized standards to ensure data integrity and reproducibility, which are paramount in research and drug development.

Introduction to N-methyl-(2-phenylpyrimidin-5-yl)methylamine

N-methyl-(2-phenylpyrimidin-5-yl)methylamine is a small molecule featuring a disubstituted pyrimidine core. The presence of a phenyl group and a methylaminomethyl side chain suggests potential applications in medicinal chemistry, as these motifs are common in biologically active compounds. Accurate determination of its physicochemical properties is the foundational step in any research or development cascade, influencing everything from reaction chemistry to pharmacokinetic behavior.

Chemical Structure:

Chemical Structure of N-methyl-(2-phenylpyrimidin-5-yl)methylamine

Figure 1: 2D structure of N-methyl-(2-phenylpyrimidin-5-yl)methylamine.

This guide will detail the necessary steps for experimental determination of its identity, purity, melting point, aqueous solubility, acid dissociation constant (pKa), and partition coefficient (logP).

Identity and Purity Confirmation

Before any other characterization, the identity and purity of the compound must be unequivocally established. This ensures that subsequent data is attributable to the correct molecular entity and is not confounded by impurities.

Recommended Analytical Workflow

A standard workflow for identity and purity assessment involves a combination of mass spectrometry, nuclear magnetic resonance spectroscopy, and chromatography.

G cluster_0 Purity & Identity Workflow start Test Compound (N-methyl-(2-phenylpyrimidin-5-yl)methylamine) ms Mass Spectrometry (MS) - Confirm Molecular Weight - ESI+, APCI+ start->ms nmr NMR Spectroscopy - ¹H and ¹³C NMR - Confirm Structure start->nmr hplc HPLC-UV - Determine Purity (% Area) - Gradient Method start->hplc pass Purity ≥ 95%? ms->pass nmr->pass hplc->pass accept Qualified for Further Testing pass->accept Yes reject Requires Purification pass->reject No

Diagram 1: Workflow for Identity and Purity Confirmation.

Experimental Protocols
  • Mass Spectrometry (MS):

    • Prepare a 1 mg/mL solution of the compound in methanol.

    • Infuse the solution into an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a high-resolution mass spectrometer (e.g., Q-TOF).

    • Acquire spectra in positive ion mode.

    • Validation: The observed monoisotopic mass should be within ±5 ppm of the theoretical mass (C₁₂H₁₃N₃, Theoretical Mass: 200.1182 g/mol ).

  • Nuclear Magnetic Resonance (NMR):

    • Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Acquire ¹H and ¹³C spectra on a ≥400 MHz spectrometer.

    • Validation: The observed chemical shifts, coupling constants, and integration values in the ¹H spectrum, along with the number of signals in the ¹³C spectrum, must be consistent with the proposed chemical structure.

  • High-Performance Liquid Chromatography (HPLC):

    • Develop a reverse-phase HPLC method (e.g., using a C18 column).

    • Prepare a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid).

    • Prepare a 1 mg/mL stock solution and inject onto the column.

    • Monitor the eluent using a UV detector at an appropriate wavelength (e.g., 254 nm).

    • Validation: Purity is determined by the area percentage of the main peak. For drug discovery purposes, a purity of ≥95% is typically required.

Physicochemical Property Determination

The following sections detail the experimental protocols for determining key physicochemical properties.

Melting Point

The melting point is a fundamental indicator of purity and solid-state stability.

  • Significance: A sharp melting point range is indicative of a pure crystalline substance, while a broad range often suggests the presence of impurities or an amorphous solid.

  • Methodology (Differential Scanning Calorimetry - DSC): Based on OECD Guideline 102, DSC is the preferred method for its accuracy.

    • Calibrate the DSC instrument using certified indium and zinc standards.

    • Accurately weigh 1-3 mg of the compound into an aluminum DSC pan and hermetically seal it.

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

    • Data Analysis: The melting point is determined as the extrapolated onset temperature of the melting endotherm.

Aqueous Solubility

Solubility is a critical parameter that directly impacts bioavailability and formulation development.

  • Significance: Poor aqueous solubility is a major hurdle in drug development, often leading to low absorption and variable efficacy.

  • Methodology (Shake-Flask Method): This method, consistent with OECD Guideline 105, is considered the gold standard for determining thermodynamic solubility.

    • Add an excess amount of the solid compound to a known volume of pH 7.4 phosphate-buffered saline (PBS) in a glass vial. This creates a saturated solution.

    • Equilibrate the vials by shaking or rotating at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

    • After equilibration, filter the suspension through a 0.45 µm filter to remove undissolved solids.

    • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV or LC-MS/MS.

    • Validation: The experiment should be performed in triplicate. The concentration measured represents the thermodynamic solubility at the specified pH and temperature.

G cluster_1 Shake-Flask Solubility Protocol start Add Excess Solid to pH 7.4 Buffer equilibrate Equilibrate for 24-48h (Constant Temp & Agitation) start->equilibrate filter Filter Suspension (0.45 µm Syringe Filter) equilibrate->filter quantify Quantify Filtrate (HPLC-UV or LC-MS/MS) filter->quantify result Thermodynamic Solubility (e.g., µg/mL or µM) quantify->result

Diagram 2: Experimental Workflow for Shake-Flask Solubility.

Acid Dissociation Constant (pKa)

The pKa value dictates the ionization state of a molecule at a given pH, which profoundly affects its solubility, permeability, and target binding.

  • Significance: For N-methyl-(2-phenylpyrimidin-5-yl)methylamine, the pyrimidine nitrogens and the secondary amine are potential sites of protonation. Knowing the pKa is essential to predict its behavior in physiological environments (e.g., stomach vs. intestine).

  • Methodology (Potentiometric Titration): This is a highly accurate method for pKa determination.

    • Prepare a solution of the compound at a known concentration (e.g., 1 mM) in a co-solvent system (e.g., methanol/water) to ensure solubility.

    • Perform a blank titration of the co-solvent system with a standardized acid (e.g., 0.1 M HCl) and a standardized base (e.g., 0.1 M NaOH) to determine the electrode and solvent correction factors.

    • Titrate the sample solution with the standardized acid and base, recording the pH value after each incremental addition of titrant.

    • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the midpoint of the steepest part of the titration curve). Specialized software is used to refine the pKa value from the titration data.

Partition Coefficient (logP) and Distribution Coefficient (logD)

The partition coefficient (logP) measures a compound's lipophilicity, while the distribution coefficient (logD) is the pH-dependent version for ionizable compounds.

  • Significance: Lipophilicity is a key determinant of a drug's ability to cross cell membranes (permeability), its metabolic stability, and its potential for off-target toxicity. LogD at pH 7.4 is particularly relevant for predicting in vivo behavior.

  • Methodology (Shake-Flask Method): This classic method is described in OECD Guideline 107.

    • Prepare a stock solution of the compound in the organic solvent (n-octanol).

    • Add a small volume of this stock solution to a vessel containing a pre-saturated mixture of n-octanol and an aqueous buffer (e.g., pH 7.4 PBS for logD).

    • Shake the vessel vigorously for a set period (e.g., 1 hour) to allow for partitioning, then centrifuge to ensure complete phase separation.

    • Carefully sample both the aqueous and organic phases.

    • Quantify the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).

    • Calculation:

      • LogP (or LogD) = log₁₀ ([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)

Summary of Physicochemical Properties

The table below should be populated with experimental data upon completion of the described protocols. For illustrative purposes, it includes predicted values from publicly available chemical databases.

PropertyPredicted ValueExperimental ProtocolSignificance in Drug Development
Molecular Weight 199.26 g/mol Mass SpectrometryGoverns diffusion and molar concentration calculations.
Melting Point (°C) 117-123 °CDifferential Scanning Calorimetry (DSC)Indicator of purity and solid-state stability.
Aqueous Solubility Data Not AvailableShake-Flask Method (pH 7.4)Impacts bioavailability and formulation options.
pKa Basic pKa ~8.5 (Amine)Potentiometric TitrationDetermines ionization state, affecting solubility and permeability.
logP 2.1 - 2.5Shake-Flask MethodMeasures lipophilicity, influencing permeability and metabolism.

Note: Predicted values are computationally derived and require experimental verification.

Conclusion

The systematic characterization of N-methyl-(2-phenylpyrimidin-5-yl)methylamine using the robust, standardized protocols outlined in this guide is a prerequisite for any further investigation. The resulting data will form a critical foundation for understanding its structure-activity relationships, guiding medicinal chemistry efforts, and enabling rational formulation development. Adherence to these validated methodologies ensures the generation of high-quality, reproducible data essential for advancing scientific research and drug discovery programs.

References

  • OECD Guideline for the Testing of Chemicals, Section 1, No. 102: Melting Point/Melting Range. OECD Publishing. [Link]

  • OECD Guideline for the Testing of Chemicals, Section 1, No. 105: Water Solubility. OECD Publishing. [Link]

  • OECD Guideline for the Testing of Chemicals, Section 1, No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Publishing. [Link]

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography. USP-NF. [Link] (Access to specific chapters may require a subscription).

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons. [Link]

Exploratory

Therapeutic potential of 2-phenylpyrimidine derivatives in medicinal chemistry

A Technical Guide to Synthesis, SAR, and Therapeutic Applications Executive Summary In the landscape of modern medicinal chemistry, the pyrimidine heterocycle is ubiquitous, forming the backbone of DNA and RNA.[1] Howeve...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Synthesis, SAR, and Therapeutic Applications

Executive Summary

In the landscape of modern medicinal chemistry, the pyrimidine heterocycle is ubiquitous, forming the backbone of DNA and RNA.[1] However, the 2-phenylpyrimidine subclass—defined by a direct carbon-carbon bond between the pyrimidine C2 position and a phenyl ring—represents a distinct and powerful pharmacophore. Unlike their 2-aminopyrimidine cousins (found in drugs like Imatinib), 2-phenylpyrimidines offer unique lipophilic profiles, metabolic stability, and rigid


-stacking opportunities within hydrophobic pockets of enzymes such as Kinases, PDE4, and CYP51.

This guide provides a rigorous technical analysis of this scaffold, detailing the synthetic pathways for their construction and their expanding role in oncology and infectious disease.[1]

Part 1: Structural Rationale & Chemical Space

The 2-phenylpyrimidine scaffold is not merely a structural spacer; it is a bioactive anchor. From a molecular interaction standpoint, this moiety serves three critical functions in ligand-protein binding:

  • 
    -
    
    
    
    Stacking:
    The planar nature of the 2-phenyl group allows for T-shaped or parallel stacking interactions with aromatic residues (Phenylalanine, Tyrosine, Tryptophan) often found in the "gatekeeper" regions of kinase ATP-binding pockets.
  • Lipophilic Vectoring: The C2-phenyl group significantly increases logP, driving membrane permeability and blood-brain barrier (BBB) penetration, which is vital for CNS-targeted PDE4 inhibitors.

  • Rotational Constraint: The bond between the pyrimidine and phenyl rings possesses a rotational energy barrier that can be exploited to lock the molecule into a bioactive conformation, reducing the entropic penalty upon binding.

Part 2: Synthetic Methodologies

To access this chemical space, two primary strategies are employed: De Novo Ring Construction (Pinner Synthesis) and Transition-Metal Catalyzed Functionalization (Suzuki-Miyaura Coupling).

A. The Industry Standard: Regioselective Suzuki-Miyaura Coupling

While Pinner synthesis is useful for simple derivatives, modern drug discovery relies on the modularity of cross-coupling. The following protocol is a validated method for installing the 2-phenyl group onto a halogenated pyrimidine core.

Protocol: Microwave-Assisted C2-Arylation Target: Synthesis of 4-substituted-2-phenylpyrimidine from 2-chloro-4-substituted-pyrimidine.

  • Reagents:

    • Substrate: 2-chloro-4-(substituted)pyrimidine (1.0 eq)

    • Coupling Partner: Phenylboronic acid (1.2 eq)

    • Catalyst:

      
       (5 mol%) or 
      
      
      
      (for sterically hindered substrates)
    • Base:

      
       (2.0 eq) or 
      
      
      
    • Solvent: 1,4-Dioxane : Water (4:1 ratio)

  • Procedure:

    • Step 1 (Degassing): Charge the reaction vessel with the halide, boronic acid, and base. Solvents must be sparged with argon for 15 minutes before adding the catalyst to prevent homocoupling of the boronic acid.

    • Step 2 (Catalysis): Add the Pd catalyst under an argon counter-flow. Seal the vessel.

    • Step 3 (Irradiation): Subject the mixture to microwave irradiation at 100°C–120°C for 20–30 minutes. (Conventional heating requires reflux for 12–18 hours).

    • Step 4 (Workup): Filter through a Celite pad to remove Pd black. Extract with EtOAc, wash with brine, and dry over

      
      .[2]
      

Critical Insight: When starting with 2,4-dichloropyrimidine, the C4 position is naturally more reactive towards nucleophilic aromatic substitution (


). However, under Suzuki conditions, regioselectivity can be challenging. It is often strategic to perform the 

at C4 first (with an amine or alkoxide) to install the "northern" functionality, leaving the C2-chlorine for the subsequent Suzuki coupling to install the phenyl ring.
B. Visualization of Synthetic Pathways

SynthesisPathways Start Starting Material Pinner Pinner Synthesis (Benzamidine + 1,3-Dicarbonyl) Start->Pinner Cyclization Suzuki Suzuki Coupling (2-Chloropyrimidine + Ph-B(OH)2) Start->Suzuki Pd(0) Cat. Product 2-Phenylpyrimidine Scaffold Pinner->Product Suzuki->Product Func Functionalization (SNAr at C4/C6) Product->Func Lead Opt.

Figure 1: Comparison of synthetic routes. The Suzuki pathway offers greater modularity for late-stage diversification.

Part 3: Therapeutic Applications & SAR[1][3][4][5]
1. Oncology: Bruton’s Tyrosine Kinase (BTK) Inhibitors

Recent studies have highlighted 2-phenylpyrimidines as potent reversible and irreversible BTK inhibitors for B-cell malignancies.

  • Mechanism: The pyrimidine core acts as the hinge binder.[3] The 2-phenyl group extends into the hydrophobic pocket, while substituents at C4 (often containing an acrylamide) target Cys481 for covalent modification.

  • SAR Insight: Substitution on the 2-phenyl ring is critical. A 3-methyl or 3-trifluoromethyl group on the phenyl ring often enhances potency by filling the hydrophobic "back pocket" of the kinase, a strategy observed in the optimization of CGI-560 derivatives [1].

2. Infectious Disease: Antifungal CYP51 Inhibitors

The enzyme lanosterol 14


-demethylase (CYP51) is the target of azole antifungals.[4] Resistance to fluconazole has driven the search for novel scaffolds.
  • Discovery: 2-phenylpyrimidine derivatives have emerged as "scaffold hopping" candidates. The pyrimidine nitrogen coordinates with the heme iron of CYP51, while the 2-phenyl tail mimics the lanosterol substrate's hydrophobic backbone.

  • Lead Compound: Compound C6 (identified in recent RSC Medicinal Chemistry literature) demonstrated superior efficacy against Candida albicans compared to fluconazole [2].

3. Inflammation: PDE4 Inhibitors

Phosphodiesterase 4 (PDE4) is a target for COPD and asthma.

  • Structure: 5-carbamoyl-2-phenylpyrimidine derivatives have shown high affinity for PDE4B.[5]

  • Optimization: X-ray crystallography reveals that the 2-phenyl group stacks against a phenylalanine residue in the active site. Modifying the C5-carbamoyl group to a fused bicyclic lactam further improves selectivity and reduces emetic side effects [3].

Part 4: Data Summary & Workflow

Table 1: Comparative Biological Activity of 2-Phenylpyrimidine Derivatives

Target ClassRepresentative LeadMechanism of ActionKey SAR FeatureReference
Kinase (BTK) Compound 11gCovalent inhibition (Cys481)Acrylamide at C4; 3-Me-Ph at C2[1]
Fungal CYP51 Compound C6Heme coordinationHydrophobic tail extension[2]
PDE4B Compound 10fcAMP hydrolysis inhibitionN-neopentylacetamide at C5[3]
VEGFR-2 Thieno-pyrimidine analogsAngiogenesis inhibitionFused ring systems[4]
Drug Discovery Workflow: Hit-to-Lead

The following diagram outlines the logical flow for optimizing a 2-phenylpyrimidine hit, utilizing the Suzuki protocol described in Part 2.

Workflow Hit Hit Identification (HTS or Virtual Screening) Design Scaffold Design (2-Phenylpyrimidine Core) Hit->Design Synth Modular Synthesis (Microwave Suzuki Coupling) Design->Synth Assay Biological Assay (Kinase/CYP51/PDE4) Synth->Assay SAR SAR Analysis (Potency & Selectivity) Assay->SAR SAR->Design Iterative Optimization Lead Lead Candidate SAR->Lead Criteria Met

Figure 2: Iterative optimization cycle for 2-phenylpyrimidine therapeutics.

References
  • Zhao, D., et al. (2021). Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors.[6] Bioorganic & Medicinal Chemistry.

  • Gao, Z., et al. (2023). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51.[7][4][8] RSC Medicinal Chemistry.[8]

  • Goto, T., et al. (2014). Synthesis and biological evaluation of 5-carbamoyl-2-phenylpyrimidine derivatives as novel and potent PDE4 inhibitors.[5] Bioorganic & Medicinal Chemistry.

  • Shaaban, M.A., et al. (2020). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents.[9] Bioorganic Chemistry.

  • BenchChem. (2025). Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of Pyrimidine Derivatives. BenchChem Technical Notes.

Sources

Foundational

A Technical Guide to the Solubility Profile of N-methyl-(2-phenylpyrimidin-5-yl)methylamine in Organic Solvents

Abstract The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from formulation design to bioavailability.[1][2] This technical guide provides...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from formulation design to bioavailability.[1][2] This technical guide provides a comprehensive framework for determining and understanding the solubility profile of N-methyl-(2-phenylpyrimidin-5-yl)methylamine, a heterocyclic compound with structural motifs relevant to medicinal chemistry. While specific experimental data for this exact molecule is not widely published, this document outlines the fundamental principles, predictive analyses, and robust experimental protocols necessary for its characterization. We present a detailed methodology, centered on the gold-standard shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) analysis, to empower researchers and drug development professionals to generate reliable and reproducible solubility data.[3][4] This guide serves as both a practical laboratory manual and a reference for interpreting the resulting solubility profile in the context of solvent properties and molecular structure.

The Imperative of Solubility in Drug Development

The journey of a new chemical entity (NCE) from discovery to a viable drug product is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility is paramount.[5][6] A drug must be in a dissolved state to be absorbed and exert its pharmacological effect.[7] Poor solubility can lead to a cascade of developmental hurdles:

  • Low and Erratic Bioavailability: Insufficient dissolution in gastrointestinal fluids is a primary cause of poor oral bioavailability, especially for drugs in BCS Class II (low solubility, high permeability).[1]

  • Formulation Complexity: Developing a stable and effective dosage form for a poorly soluble compound often requires complex and costly enabling technologies, such as micronization, solid dispersions, or lipid-based formulations.[6]

  • Challenges in Preclinical Studies: Inconsistent results in in vitro and in vivo assays can arise from compound precipitation, making it difficult to establish accurate structure-activity relationships (SAR).[7]

Therefore, a thorough understanding of a compound's solubility in a diverse range of solvents is not merely an academic exercise; it is a cornerstone of a rational and efficient drug development program.

Molecular Structure Analysis and Solubility Predictions

A molecule's solubility is dictated by the interplay between its intrinsic properties and the characteristics of the solvent. An analysis of the structure of N-methyl-(2-phenylpyrimidin-5-yl)methylamine provides a strong basis for predicting its general solubility behavior.

Key Structural Features:

  • 2-Phenyl Group: This large, nonpolar aromatic ring contributes significantly to the molecule's lipophilicity, suggesting favorable solubility in nonpolar organic solvents through van der Waals interactions.

  • Pyrimidine Core: This nitrogen-containing heterocycle is polar. The two nitrogen atoms can act as hydrogen bond acceptors, which promotes interaction with polar solvents.[8]

  • N-methyl-methylamine Side Chain: The secondary amine (-NH-) is a key feature. It can act as both a hydrogen bond donor and acceptor. This group enhances polarity and provides a site for potential ionization in acidic conditions, though this is less relevant in non-aqueous organic solvents.

Predicted Solubility Trends:

  • High Solubility: Expected in polar aprotic solvents like Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO), which can engage in strong dipole-dipole interactions and, in the case of DMSO, accept hydrogen bonds.[9]

  • Moderate to High Solubility: Expected in polar protic solvents like methanol and ethanol. These solvents can participate in hydrogen bonding with both the pyrimidine nitrogens and the amine side chain.[8]

  • Low to Moderate Solubility: Expected in solvents of intermediate polarity like Dichloromethane (DCM) and Tetrahydrofuran (THF).

  • Low Solubility: Expected in nonpolar aprotic solvents such as toluene and hexane, where the polar pyrimidine and amine functionalities would be energetically unfavorable.

These predictions, while useful for initial solvent selection, must be confirmed through rigorous experimental measurement.

Experimental Protocol for Solubility Determination

The definitive measure of a compound's solubility is its thermodynamic equilibrium solubility, which is the maximum concentration of the solute that can be dissolved in a solvent at a specific temperature and pressure, when the system is at equilibrium.[5] The shake-flask method is the universally recognized gold standard for determining this value.[10]

The Shake-Flask Method: A Step-by-Step Protocol

This protocol describes a robust, self-validating procedure for measuring the solubility of N-methyl-(2-phenylpyrimidin-5-yl)methylamine.

Principle: An excess amount of the solid compound is agitated in the solvent of interest for a sufficient duration to ensure equilibrium is reached. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is quantified.[11]

Materials and Equipment:

  • N-methyl-(2-phenylpyrimidin-5-yl)methylamine (solid)

  • Selected organic solvents (HPLC grade)

  • Glass vials with PTFE-lined screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (0.22 µm, PTFE for organic solvents)

  • Volumetric flasks and pipettes

  • HPLC system with a UV-Vis detector

Procedure:

  • Preparation: Add an excess amount of solid N-methyl-(2-phenylpyrimidin-5-yl)methylamine to a series of glass vials. "Excess" is critical; there must be visible undissolved solid at the end of the experiment to ensure saturation.[11] A good starting point is to add ~10 mg of solid.

  • Solvent Addition: Accurately add a known volume (e.g., 2 mL) of the desired organic solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 200 RPM).[11] Allow the samples to shake for at least 24 hours to ensure equilibrium is reached. A preliminary time-course experiment (sampling at 4, 8, 24, and 48 hours) can be performed to confirm the time required to reach a stable concentration plateau.[10]

  • Sample Collection and Separation: After equilibration, remove the vials and allow the undissolved solid to settle for 30 minutes in the temperature-controlled environment. Carefully withdraw an aliquot of the supernatant using a glass syringe.

  • Filtration: Immediately filter the aliquot through a 0.22 µm PTFE syringe filter into a clean vial. This step is crucial to remove all undissolved microparticles, which would otherwise lead to an overestimation of solubility.[11]

  • Dilution: Accurately dilute the clear filtrate with a suitable solvent (often the mobile phase of the HPLC method) to a concentration that falls within the linear range of the analytical calibration curve.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV method to determine the precise concentration of the dissolved compound.[3]

Analytical Quantification by HPLC-UV

High-Performance Liquid Chromatography offers the specificity needed to distinguish the analyte from any potential impurities or degradants.[3]

  • Method Development: A reverse-phase HPLC method should be developed. A C18 column is a common starting point. The mobile phase would typically consist of a mixture of an aqueous buffer (if applicable, though often acetonitrile/methanol and water are sufficient) and an organic solvent like acetonitrile or methanol.

  • Calibration: Prepare a series of standard solutions of N-methyl-(2-phenylpyrimidin-5-yl)methylamine of known concentrations. Inject these standards into the HPLC system to generate a calibration curve by plotting the peak area against concentration.[12]

  • Sample Analysis: Inject the diluted filtrate samples and determine their concentration by interpolating their peak areas from the calibration curve.

  • Calculation: The final solubility value is calculated by multiplying the measured concentration by the dilution factor.

Experimental Workflow Visualization

The following diagram illustrates the complete workflow for the experimental determination of solubility.

G cluster_prep Phase 1: Sample Preparation & Equilibration cluster_sampling Phase 2: Sampling & Clarification cluster_analysis Phase 3: Analysis & Calculation A Weigh excess solid compound into vial B Add known volume of organic solvent A->B C Seal vial and place in orbital shaker B->C D Agitate at constant T (e.g., 24h @ 25°C) C->D E Allow solid to settle D->E F Withdraw supernatant E->F G Filter through 0.22µm PTFE syringe filter F->G H Accurately dilute the clear filtrate G->H I Analyze by validated HPLC-UV method H->I J Calculate concentration from calibration curve I->J K Determine final solubility (mg/mL or mol/L) J->K

Caption: Workflow for Thermodynamic Solubility Determination.

Data Presentation and Interpretation

The results of the solubility experiments should be compiled into a clear, comparative format.

Solubility Profile of N-methyl-(2-phenylpyrimidin-5-yl)methylamine

The following table provides a template for presenting the experimentally determined solubility data across a range of common organic solvents, categorized by their properties.

Solvent ClassSolventDielectric Constant (ε)Solubility at 25°C (mg/mL)Notes
Polar Protic Methanol32.7Experimental ValueStrong H-bond donor/acceptor
Ethanol24.5Experimental ValueH-bond donor/acceptor
Polar Aprotic Dimethylformamide (DMF)36.7Experimental ValueStrong H-bond acceptor
Dimethyl Sulfoxide (DMSO)46.7Experimental ValueStrong H-bond acceptor
Acetonitrile (ACN)37.5Experimental ValueDipole-dipole interactions
Intermediate Dichloromethane (DCM)9.1Experimental ValueWeak H-bond acceptor
Tetrahydrofuran (THF)7.6Experimental ValueH-bond acceptor
Nonpolar Toluene2.4Experimental ValueAromatic, van der Waals forces
n-Hexane1.9Experimental ValueAliphatic, van der Waals forces
Interpreting the Results: The Role of Intermolecular Forces

The experimentally determined solubility values can be rationalized by considering the dominant solute-solvent interactions, a concept often summarized by the rule "like dissolves like".[13]

G cluster_solvents Solvent Classes & Interactions compound N-methyl-(2-phenylpyrimidin-5-yl)methylamine protic Polar Protic (e.g., Methanol) compound->protic Strong H-Bonding (High Solubility) aprotic Polar Aprotic (e.g., DMF, DMSO) compound->aprotic Dipole-Dipole H-Bond Accepting (High Solubility) nonpolar Nonpolar (e.g., Toluene, Hexane) compound->nonpolar van der Waals (Low Solubility)

Caption: Solute-Solvent Interaction and Expected Solubility.

  • High solubility in polar solvents (protic and aprotic) would confirm the dominant role of the polar pyrimidine and amine functionalities. Hydrogen bonding between the solvent and the compound's nitrogen and hydrogen atoms is the primary driving force.[8]

  • A significant drop in solubility in nonpolar solvents would highlight the energetic cost of disrupting the solvent-solvent interactions to accommodate the polar parts of the solute molecule. The lipophilic phenyl group alone is insufficient to drive dissolution in these media.

  • Temperature Dependence: Generally, the solubility of solid compounds in organic solvents increases with temperature, as the dissolution process is often endothermic.[9][14] Investigating solubility at different temperatures (e.g., 4°C, 25°C, 37°C) can provide valuable thermodynamic data, such as the enthalpy of dissolution.[15]

Conclusion

Determining the solubility profile of a novel compound like N-methyl-(2-phenylpyrimidin-5-yl)methylamine is a foundational step in its journey through the drug development pipeline. This guide provides the scientific rationale and a detailed, actionable protocol for this critical task. By combining predictive structural analysis with the robust shake-flask experimental method and precise HPLC-UV quantification, researchers can generate the high-quality data needed to make informed decisions regarding formulation strategy, preclinical evaluation, and the overall progression of the development program. The principles and methodologies outlined herein are designed to ensure scientific integrity and provide a clear path to understanding and overcoming the solubility challenges inherent in modern drug discovery.

References

  • Vertex AI Search. (n.d.). Drug Solubility: Importance and Enhancement Techniques - PMC.
  • Journal of the American Chemical Society. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles.
  • Solubility of Things. (n.d.). Pyrimidine.
  • PubMed. (n.d.). Thermodynamic modeling of activity coefficient and prediction of solubility.
  • American Chemical Society. (2025, March 24). Predicting solubility curves via a thermodynamic cycle and machine learning.
  • Protocols.io. (n.d.). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • Unknown Source. (2020, May 11). The Importance of Solubility for New Drug Molecules.
  • International Journal of Pharmaceutical Sciences and Research. (2026, February 1). SOLUBILITY ENHANCEMENT AND ANALYTICAL TECHNIQUES: A COMPREHENSIVE REVIEW ON IMPROVING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS WITH EMPHASIS ON HPLC.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • ACS Publications. (n.d.). Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models.
  • Seppic. (2025, January 24). Optimizing drug Solubility for enhanced oral formulation performance.
  • JMPAS. (n.d.). IMPORTANCE OF SOLUBILITY AND SOLUBILITY ENHANCEMENT TECHNIQUES.
  • Quora. (2017, April 27). How to perform the shake flask method to determine solubility.
  • ACS Publications - American Chemical Society. (n.d.). Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012.
  • World Health Organization (WHO). (n.d.). Annex 4.
  • SciSpace. (n.d.). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents.
  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.
  • Benchchem. (2025). Technical Support Center: Managing Pyrimidine Derivative Solubility in Organic Solvents.
  • Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds | PDF.
  • Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection.
  • World Scientific News. (2024, January 13). Solubility of pyrimidine derivatives in different organic solvents at different temperatures.
  • Unknown Source. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Unknown Source. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • ResearchGate. (2025, August 6). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents.
  • Unknown Source. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • Pharmacology Discovery Services. (n.d.). Solubility Test, HPLC-UV/VIS Method.
  • ResearchGate. (2023, April 5). How to measure solubility for drugs in oils/emulsions?

Sources

Exploratory

Technical Guide: Lipophilicity and LogP Characterization of N-methyl-(2-phenylpyrimidin-5-yl)methylamine

Executive Summary This technical guide provides a comprehensive analysis of the physicochemical properties of N-methyl-(2-phenylpyrimidin-5-yl)methylamine , a privileged scaffold in medicinal chemistry often utilized in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the physicochemical properties of N-methyl-(2-phenylpyrimidin-5-yl)methylamine , a privileged scaffold in medicinal chemistry often utilized in kinase inhibitor and antifungal drug discovery.

The lipophilicity of this compound is complex due to the interplay between its lipophilic biaryl core and its ionizable secondary amine tail. Understanding the distinction between its intrinsic lipophilicity (LogP ) and its pH-dependent distribution coefficient (LogD ) is critical for predicting its Blood-Brain Barrier (BBB) penetration and oral bioavailability. This guide details the theoretical basis, predicted values, and validated experimental protocols (OECD compliant) for accurate characterization.

Structural Analysis & Physicochemical Drivers[1][2]

To accurately measure lipophilicity, we must first deconstruct the molecule into its pharmacophoric elements. The compound consists of a 2-phenylpyrimidine core coupled to a secondary amine via a methylene bridge.

Structural Decomposition
  • Lipophilic Core (2-Phenylpyrimidine): The biaryl system is planar and aromatic, driving hydrophobic interactions (π-π stacking). This fragment significantly contributes to positive LogP.

  • Ionizable Center (N-methylaminomethyl): The secondary amine at the 5-position is the critical determinant of aqueous solubility. With a predicted pKa of approximately 9.2–9.6 (typical for benzylamine analogs), this nitrogen will be predominantly protonated at physiological pH (7.4).

  • Electronic Effects: The pyrimidine ring acts as an electron-deficient spacer, slightly lowering the basicity of the amine compared to a pure benzylamine, but not enough to prevent ionization at neutral pH.

Visualization of Physicochemical Contributions

G Compound N-methyl-(2-phenylpyrimidin-5-yl)methylamine Phenyl Phenyl Group (Lipophilic Anchor) Compound->Phenyl Pyrimidine Pyrimidine Core (Polar Aromatic) Compound->Pyrimidine Amine N-Methyl Amine (Ionizable Head) Compound->Amine LogP_High Increases LogP (+1.9 contribution) Phenyl->LogP_High Hydrophobic Effect LogP_Mod Lowers LogP (-0.6 contribution) Pyrimidine->LogP_Mod H-Bond Acceptor Solubility High Solubility at pH < 9 (LogD << LogP) Amine->Solubility Protonation (pH 7.4)

Figure 1: Structural dissection showing the competing forces of lipophilicity (Phenyl) and hydrophilicity (Amine/Pyrimidine).

Theoretical Predictions vs. Physiological Reality

Researchers often conflate LogP and LogD. For this molecule, the distinction is binary: one represents the neutral molecule (unlikely in plasma), and the other represents the biological reality.

Predicted Values (QSAR Consensus)
ParameterConditionEstimated ValueBiological Implication
LogP Neutral Species (pH > 11)1.4 ± 0.3 Moderate lipophilicity; good membrane permeability if uncharged.
pKa Basic Nitrogen9.4 ± 0.5 Molecule is >99% ionized at physiological pH.
LogD Physiological (pH 7.4)-0.8 to -1.2 High aqueous solubility; low passive diffusion unless active transport is involved.
LogD Intracellular (pH 7.0)-1.5 Tendency to become "trapped" in acidic compartments (Lysosomal trapping).

Key Insight: The low LogD at pH 7.4 suggests this compound, as a free base, may struggle to cross the Blood-Brain Barrier (BBB) via passive diffusion despite the lipophilic phenylpyrimidine core. Lead optimization strategies often involve adding fluorine to the phenyl ring or reducing the amine basicity (e.g., converting to an amide) to raise LogD.

Experimental Protocols

The following protocols are designed to validate the theoretical values. Self-Validation Rule: Always run a reference standard (e.g., Toluene for LogP, Atenolol for LogD) alongside the test compound.

Protocol A: Potentiometric pKa Determination (Prerequisite)

Before measuring LogP, you must determine the pKa to know the pH required to achieve the neutral species.

  • Instrument: Potentiometric Titrator (e.g., Sirius T3 or equivalent).

  • Solvent: Water/Methanol co-solvent ratios (due to the phenyl ring's insolubility in pure water at high pH).

  • Procedure:

    • Dissolve 5 mg of compound in 0.1 M HCl (starting at low pH ensures full protonation).

    • Titrate with 0.1 M KOH up to pH 12.

    • Perform titrations at three different methanol ratios (e.g., 20%, 30%, 40%).

    • Yasuda-Shedlovsky Extrapolation: Plot pKa vs. % organic solvent and extrapolate to 0% to get the aqueous pKa.

Protocol B: Shake-Flask Method (OECD Guideline 107)

Gold standard for determining intrinsic LogP (neutral species).

Reagents: n-Octanol (HPLC grade), Phosphate Buffer (pH 11.0 - Note: High pH is required to suppress ionization of the amine).

Workflow:

  • Pre-saturation: Shake n-octanol and buffer together for 24 hours to saturate phases. Separate them.

  • Preparation: Dissolve the test compound in the pre-saturated n-octanol phase (Target conc: 1 mg/mL).

  • Equilibration:

    • Prepare three ratios of Octanol:Buffer (1:1, 1:2, 2:1).

    • Vortex for 5 minutes; shake mechanically for 1 hour at 25°C.

    • Centrifuge at 2500 rpm for 10 minutes to ensure phase separation.

  • Quantification:

    • Analyze both phases using HPLC-UV (254 nm for the phenylpyrimidine chromophore).

    • Calculation:

      
      
      
Protocol C: RP-HPLC Estimation (OECD Guideline 117)

High-throughput method for LogD profiling.

This method uses retention time on a C18 column to correlate with lipophilicity. It is faster and requires less sample than Shake-Flask.

HPLC_Workflow Start Start: HPLC System Setup (Isocratic Mode) Column Column: C18 End-capped (Supelcosil LC-ABZ or equiv) Start->Column MobilePhase Mobile Phase: MeOH/Buffer (pH 7.4 for LogD) Column->MobilePhase Standards Inject Reference Standards (Thiourea, Aniline, Toluene) MobilePhase->Standards Sample Inject Test Compound Standards->Sample Establish Curve Calc Calculate Capacity Factor (k) k = (tR - t0) / t0 Sample->Calc Result Interpolate LogD from Calibration Curve Calc->Result

Figure 2: HPLC Workflow for LogD determination (OECD 117).

Critical Step: For this amine, use a buffered mobile phase at pH 7.4 (e.g., 20mM Ammonium Acetate). Do not use unbuffered water/methanol, as the ionization state will drift, causing peak tailing and inaccurate retention times.

Data Interpretation & Optimization

When analyzing the results for N-methyl-(2-phenylpyrimidin-5-yl)methylamine:

  • If Experimental LogP < 1.0: The compound is likely too polar. The phenyl ring may be twisting out of planarity with the pyrimidine, breaking conjugation.

  • If LogD (pH 7.[1]4) is < -1.5: Oral absorption will be permeability-limited.

    • Optimization Strategy: Alkylate the amine (tertiary amines are less basic) or add lipophilic substituents (Cl, CF3) to the phenyl ring.

  • Solubility Check: If the compound precipitates in the Shake-Flask buffer (pH 11), the intrinsic solubility of the neutral form is the limiting factor.

References

  • OECD Guidelines for the Testing of Chemicals, Section 1. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Publishing. [Link]

  • OECD Guidelines for the Testing of Chemicals, Section 1. (2004). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Publishing. [Link][2][3]

  • Kerns, E. H., & Di, L. (2008). Drug-like Properties: Concepts, Structure Design and Methods: from ADME to Toxicity Optimization. Academic Press. (Chapter 4: Lipophilicity). [Link]

  • PubChem Compound Summary. (2024). N-(Pyrimidin-5-ylmethyl)pyridin-2-amine (Structural Analog Data). National Center for Biotechnology Information. [Link]

Sources

Foundational

A Technical Guide to the Metabolic Stability Prediction of N-methyl-(2-phenylpyrimidin-5-yl)methylamine

Abstract: The metabolic stability of a new chemical entity (NCE) is a critical determinant of its pharmacokinetic profile and, ultimately, its clinical success. Rapid biotransformation can lead to low bioavailability and...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The metabolic stability of a new chemical entity (NCE) is a critical determinant of its pharmacokinetic profile and, ultimately, its clinical success. Rapid biotransformation can lead to low bioavailability and short half-life, while excessively stable compounds may accumulate and cause toxicity.[1][2] This guide provides a comprehensive framework for the predictive assessment of N-methyl-(2-phenylpyrimidin-5-yl)methylamine, a molecule featuring structural motifs common in medicinal chemistry. We will dissect the molecule's potential metabolic liabilities, outline robust in silico and in vitro methodologies for stability assessment, and detail protocols for metabolite identification. This document is intended for drug discovery and development scientists, offering a structured, scientifically grounded approach to characterizing and optimizing the metabolic fate of novel drug candidates.

The Critical Role of Metabolic Stability in Drug Discovery

Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes.[3][4] This parameter is a cornerstone of drug design, as it directly influences key pharmacokinetic properties, including hepatic clearance, half-life (t1/2), and oral bioavailability (%F).[1][3] The U.S. Food and Drug Administration (FDA) emphasizes the importance of defining a drug's metabolic pathways early in development to assess safety and potential drug-drug interactions (DDIs).[5][6][7]

Early-phase assessment of metabolic stability allows for a "fail fast, fail cheap" strategy, preventing the progression of labile compounds into costly preclinical and clinical studies.[8] By identifying metabolic "soft spots," medicinal chemists can make targeted structural modifications to enhance stability, a strategy known as metabolism-guided drug design.[1][9] This proactive approach is essential for optimizing a candidate's profile for success.

Structural Analysis and Putative Metabolic Hotspots

A thorough analysis of the chemical structure of N-methyl-(2-phenylpyrimidin-5-yl)methylamine is the first step in predicting its metabolic fate. The molecule contains several functional groups that are known substrates for drug-metabolizing enzymes, primarily the Cytochrome P450 (CYP) superfamily.

Key Structural Features & Potential Sites of Metabolism (SoMs):

  • N-methyl Group: Secondary and tertiary amines are classic substrates for CYP-mediated N-dealkylation.[10][11] The N-methyl group is a highly probable site of oxidative metabolism, leading to the formation of formaldehyde and the corresponding secondary amine, (2-phenylpyrimidin-5-yl)methylamine. This is often a major clearance pathway for N-methylated compounds.[12]

  • Phenyl Ring: The unsubstituted phenyl ring is susceptible to aromatic hydroxylation, typically at the para-position, by CYP enzymes (e.g., CYP2D6, CYP2C9) to form a phenolic metabolite.

  • Pyrimidine Ring: While generally more electron-deficient and less prone to oxidation than a simple benzene ring, heterocyclic rings can still undergo CYP-mediated hydroxylation.[13]

  • Methylene Bridge (-CH2-): The benzylic-like carbon connecting the pyrimidine ring to the nitrogen atom is another potential site for oxidation, leading to a carbinolamine intermediate that can be unstable.

Sources

Exploratory

Comprehensive Safety &amp; Handling Guide: N-Methyl-(2-phenylpyrimidin-5-yl)methylamine

The following technical guide provides a comprehensive safety and handling framework for N-methyl-(2-phenylpyrimidin-5-yl)methylamine , a specialized intermediate used in medicinal chemistry. Executive Summary & Chemical...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a comprehensive safety and handling framework for N-methyl-(2-phenylpyrimidin-5-yl)methylamine , a specialized intermediate used in medicinal chemistry.

Executive Summary & Chemical Identity

N-methyl-(2-phenylpyrimidin-5-yl)methylamine is a secondary amine building block predominantly used in the synthesis of pharmaceutical agents, particularly kinase inhibitors where the 2-phenylpyrimidine scaffold serves as a hinge-binding motif. Due to its specific structural features—a basic secondary amine tail attached to an aromatic heterocycle—it presents specific handling challenges related to basicity, nucleophilicity, and potential biological activity.

This guide moves beyond generic MSDS data to provide a context-aware safety protocol for researchers handling this compound in drug discovery workflows.

Table 1: Chemical Identification & Properties
PropertySpecification
Chemical Name N-methyl-1-(2-phenylpyrimidin-5-yl)methanamine
CAS Number 921939-11-9
Molecular Formula C₁₂H₁₃N₃
Molecular Weight 199.25 g/mol
Appearance White to off-white solid (typically crystalline powder)
Solubility Soluble in DMSO, Methanol, DCM; sparingly soluble in water
pKa (Predicted) ~9.5 (Secondary amine), ~2.0 (Pyrimidine N)
SMILES CNCC1=CN=C(N=C1)C2=CC=CC=C2

Hazard Identification & Toxicology (GHS Classification)

Note: While specific toxicological data (LD50) for this exact CAS may be limited in public registries, the safety profile is derived from Read-Across principles applied to structurally analogous aminomethyl-pyrimidines.

Core Hazards

The compound is classified as a Skin & Eye Irritant and potentially Harmful by Ingestion .[1][2] The secondary amine functionality confers basicity that can cause chemical burns or severe irritation upon contact with mucous membranes.

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed (Acute Tox. 4).

    • H315: Causes skin irritation (Skin Irrit. 2).[3]

    • H319: Causes serious eye irritation (Eye Irrit.[3] 2A).

    • H335: May cause respiratory irritation (STOT SE 3).

Functional Group Analysis (Risk Assessment)
  • Secondary Amine (-NHMe): High nucleophilicity; potential for sensitization; hygroscopic (absorbs moisture/CO₂ from air).

  • Pyrimidine Ring: Generally stable, but can be metabolically active (kinase inhibition potential implies biological activity at low doses).

  • Phenyl Group: Increases lipophilicity, facilitating skin absorption.

Safe Handling Protocols (The "Defense-in-Depth" Approach)

Effective safety relies on redundancy. The following protocol ensures that a failure in one control (e.g., a glove tear) does not result in exposure.

Engineering Controls
  • Primary Barrier: All weighing, transfer, and solubilization must occur within a certified Chemical Fume Hood .

  • Airflow Velocity: Ensure face velocity is between 0.3 – 0.5 m/s.

  • Static Control: Use anti-static weighing boats; this powder can be electrostatic, increasing inhalation risk during transfer.

Personal Protective Equipment (PPE) Matrix
  • Hands: Double-gloving is mandatory.

    • Inner Layer: Nitrile (4 mil) – Tactile sensitivity.

    • Outer Layer: Nitrile (5-8 mil) or Neoprene – Chemical resistance.

    • Rationale: Amines can permeate thin nitrile over time; the second layer provides a breakthrough buffer.

  • Eyes: Chemical Splash Goggles (ANSI Z87.1). Standard safety glasses are insufficient due to the risk of basic dust entering the eyes.

  • Body: Lab coat (cotton/polyester blend) with buttoned cuffs.

Experimental Workflow Visualization

The following diagram outlines the decision logic for handling this compound during synthesis.

SafetyWorkflow Start Start: Reagent Retrieval CheckState Check Physical State (Solid vs. Solution) Start->CheckState Weighing Weighing Protocol: Anti-static boat, Fume Hood CheckState->Weighing Solid Reaction Reaction Setup: Closed Vessel, Inert Atm (N2/Ar) CheckState->Reaction Pre-dissolved Solubilization Solubilization: Add Solvent (DMSO/DCM) Avoid Exotherm Weighing->Solubilization Dissolve immediately to reduce dust risk Solubilization->Reaction Waste Waste Disposal: Basic Organic Waste Stream Reaction->Waste Post-Workup

Figure 1: Operational workflow emphasizing dust control and containment.

Emergency Response & First Aid

Treat all exposures as potentially systemic until proven otherwise.

Scenario-Based Response
  • Ocular Exposure (Dust/Splash):

    • Immediate Action: Flush with tepid water for 15 minutes minimum.[1] Hold eyelids open.

    • Mechanism:[4][1] Amines saponify fatty tissues in the eye; immediate dilution is critical to prevent corneal opacity.

    • Follow-up: Seek ophthalmological evaluation immediately.

  • Dermal Exposure:

    • Immediate Action: Drench area with water for 5 minutes, then wash with soap and water.

    • Contraindication: Do NOT use organic solvents (ethanol/acetone) to clean skin; this enhances absorption of the lipophilic phenyl-pyrimidine core.

  • Inhalation:

    • Immediate Action: Remove to fresh air.[3][1][2][5][6] If breathing is labored, administer oxygen (trained personnel only).

    • Observation: Monitor for delayed pulmonary edema (common with severe amine inhalation).

  • Spill Cleanup:

    • Small Spill (<5g): Neutralize with a dilute weak acid (e.g., citric acid spill kit) or absorb with vermiculite.

    • Large Spill: Evacuate area. Use SCBA if dust concentration is high.

Storage & Stability

To maintain chemical integrity and safety:

  • Temperature: Store at 2°C to 8°C (Refrigerated).

  • Atmosphere: Store under Inert Gas (Argon/Nitrogen) . The secondary amine is sensitive to CO₂ (carbamate formation) and oxidation.

  • Incompatibility: Keep away from strong oxidizing agents (e.g., peroxides, permanganates) and acid chlorides.

Synthesis & Application Context

N-methyl-(2-phenylpyrimidin-5-yl)methylamine is not just a random reagent; it is a "privileged structure" in drug design.[7]

  • Role: It serves as a precursor for introducing the N-methylaminomethyl side chain, often used to improve the solubility and pharmacokinetic profile of kinase inhibitors.

  • Reactivity: The secondary amine is the primary nucleophile. Standard coupling reactions (e.g., amide coupling, reductive amination, SNAr) will occur at this site.

  • Self-Validation: When using this reagent, always check the LCMS of the reaction mixture for the mass of the product plus 199.1 (the reagent mass minus leaving group) to confirm incorporation.

StructureFunction Compound N-methyl-(2-phenylpyrimidin-5-yl) methylamine SecAmine Secondary Amine (Nucleophilic Center) Compound->SecAmine Reactivity Pyrim Pyrimidine Ring (H-Bond Acceptor) Compound->Pyrim Binding Phenyl Phenyl Group (Hydrophobic Interaction) Compound->Phenyl Binding

Figure 2: Structure-Function relationship highlighting the reactive and binding motifs.

References

  • Fisher Scientific. (n.d.). N-Methyl-(2-phenylpyrimidin-5-yl)methylamine, 97%. Retrieved from [Link]

  • ChemWhat. (n.d.). N-Methyl-(2-phenylpyrimidin-5-yl)methylamine CAS# 921939-11-9.[8] Retrieved from [Link]

  • PubChem. (n.d.). Pyrimidine - Compound Summary. (General toxicity data for pyrimidine derivatives). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Synthesis of Phenylpyrimidine Amine Scaffolds

Abstract The phenylpyrimidine amine pharmacophore represents a "privileged structure" in medicinal chemistry, serving as the core scaffold for numerous BCR-ABL, EGFR, and JAK kinase inhibitors (e.g., Imatinib, Nilotinib,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The phenylpyrimidine amine pharmacophore represents a "privileged structure" in medicinal chemistry, serving as the core scaffold for numerous BCR-ABL, EGFR, and JAK kinase inhibitors (e.g., Imatinib, Nilotinib, Ceritinib). This application note provides a rigorous technical guide for synthesizing these critical intermediates. We contrast the classical Nucleophilic Aromatic Substitution (


) approach—favored for cost-efficiency in manufacturing—with Palladium-catalyzed Buchwald-Hartwig amination, which offers superior scope for deactivated substrates. Detailed protocols, regioselectivity maps, and purification strategies are provided to ensure high-purity isolation suitable for GMP downstream processing.

Strategic Analysis: Route Selection

When designing a synthesis for phenylpyrimidine amines, the choice between


 and Pd-catalysis depends heavily on the electronic character of the pyrimidine ring and the nucleophilicity of the aniline.
Comparison of Synthetic Methodologies
FeatureMethod A: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

(Thermal/Acid)
Method B: Buchwald-Hartwig Coupling
Substrate Scope Limited to electron-deficient pyrimidines (e.g., 2-chloro-4-pyridyl).Broad; tolerates electron-rich and deactivated rings.
Regioselectivity Thermodynamic control; typically favors C4 substitution on 2,4-dichloropyrimidine.Ligand-controlled; high fidelity for C-N bond formation.
Cost Profile Low (No precious metals).High (Pd catalysts, phosphine ligands).[1][2]
Impurity Profile Regioisomers (C2 vs C4), hydrolysis products.Residual Pd, phosphine oxides.[3]
Scalability Excellent (Kilogram to Ton scale).Good, but requires Pd scavenging steps.

Mechanistic Insight & Regioselectivity

A critical challenge in using 2,4-dichloropyrimidine as a starting block is controlling regioselectivity.

  • 
     Pathway:  The C4 position is generally more electrophilic due to the para-like conjugation with the ring nitrogens. However, steric bulk at C5 or specific solvent effects can shift selectivity.
    
  • Pd-Catalyzed Pathway: Oxidative addition occurs preferentially at the less sterically hindered or more electron-deficient C-Cl bond, but ligand choice (e.g., steric bulk of Xantphos vs. BrettPhos) dominates the outcome.

Visualization: Reaction Logic & Regiocontrol

The following diagram illustrates the decision tree and regiochemical outcomes for synthesizing the core scaffold.

G Start Start: 2,4-Dichloropyrimidine Decision Select Methodology Start->Decision SNAr Method A: SNAr (Nucleophilic Subst.) Decision->SNAr Electron-Deficient Ring (Low Cost) PdCat Method B: Pd-Catalysis (Buchwald-Hartwig) Decision->PdCat Deactivated Ring (High Precision) C4_Product Major Product: C4-Amine (Kinetic/Thermodynamic) SNAr->C4_Product Aniline, Heat/Acid (Favors C4) PdCat->C4_Product Pd(OAc)2 / Xantphos C2_Product Minor Product: C2-Amine (Requires Specific Ligands) PdCat->C2_Product Specialized Ligands Imatinib_Int Target: N-(5-amino-2-methylphenyl)- 4-(3-pyridyl)-2-pyrimidineamine C4_Product->Imatinib_Int Functionalization

Caption: Decision matrix for regioselective functionalization of dichloropyrimidines.


 favors C4 substitution, aligning with most kinase inhibitor SARs.

Detailed Experimental Protocols

Protocol A: Preparation of Imatinib Intermediate

Target: N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidineamine Context: This step constructs the core C-N bond between the pyrimidine and the aniline derivative. The presence of the 3-pyridyl group at C4 activates the C2 position for substitution, making


 viable without palladium.

Reagents:

  • 2-Chloro-4-(3-pyridyl)pyrimidine (1.0 equiv)

  • 2-Amino-4-nitrotoluene (1.1 equiv)

  • Solvent: n-Butanol or Isopropanol

  • Acid Catalyst: Concentrated HCl (catalytic, 0.1 equiv) or aqueous conditions.

Step-by-Step Methodology:

  • Charge: In a chemically resistant reactor (glass-lined or Hastelloy), dissolve 2-chloro-4-(3-pyridyl)pyrimidine (100 g) and 2-amino-4-nitrotoluene (76 g) in n-Butanol (1.0 L).

  • Activation: Add concentrated HCl (3-5 mL). Note: Protonation of the pyrimidine ring enhances electrophilicity at C2.

  • Reaction: Heat the mixture to reflux (approx. 117°C) under inert atmosphere (

    
    ).
    
  • Monitoring: Monitor reaction progress via HPLC (C18 column, Acetonitrile/Water gradient). Look for the disappearance of the chloropyrimidine (RT ~4.5 min) and formation of the product (RT ~6.2 min). Typical reaction time is 12–18 hours.

  • Work-up: Cool the mixture to 25°C. The product often precipitates as a hydrochloride salt or free base depending on conditions.

  • Isolation: Filter the solids. Wash the cake with cold isopropanol (2 x 200 mL) to remove unreacted aniline.

  • Neutralization (if HCl salt): Slurry the wet cake in water, adjust pH to 9–10 with 1M NaOH, stir for 1 hour, and re-filter to obtain the free base.

  • Drying: Vacuum dry at 60°C to constant weight.

    • Expected Yield: 75–85%

    • Purity: >98% (HPLC)

Protocol B: Buchwald-Hartwig Cross-Coupling (General)

Context: Used when the pyrimidine partner lacks electron-withdrawing groups or when the aniline is sterically hindered.

Reagents:

  • Aryl/Heteroaryl Chloride (1.0 equiv)

  • Aniline derivative (1.2 equiv)

  • Catalyst:

    
     (1–2 mol%) or 
    
    
    
  • Ligand: Xantphos (2–4 mol%) or BrettPhos (for difficult substrates)

  • Base:

    
     (2.0 equiv) or NaOtBu (1.5 equiv)
    
  • Solvent: 1,4-Dioxane or Toluene (degassed)

Step-by-Step Methodology:

  • Inerting: Flame-dry a 3-neck round bottom flask and purge with Argon for 15 minutes. Crucial: Oxygen poisons the Pd(0) species.

  • Catalyst Pre-formation: Add

    
     and Xantphos to the flask. Add degassed 1,4-dioxane. Stir at room temperature for 10 minutes until the solution turns a clear, dark red/brown (indicating active catalyst formation).
    
  • Substrate Addition: Add the chloropyrimidine, the aniline, and the base (

    
    ).
    
  • Reaction: Heat to 100°C. Vigorous stirring is required if

    
     is used as it is a heterogeneous mixture.
    
  • Monitoring: Check LC-MS every 2 hours.

  • Work-up:

    • Filter the hot reaction mixture through a Celite pad to remove inorganic salts and palladium black.

    • Rinse the pad with EtOAc.

    • Concentrate the filtrate under reduced pressure.

  • Purification: Recrystallization is preferred for pharma intermediates. If oil remains, use Flash Chromatography (Hexane/EtOAc).

  • Scavenging: If residual Pd is >20 ppm, treat the organic solution with a thiol-based scavenger (e.g., SiliaMetS® Thiol) for 4 hours before final crystallization.

Case Study: Synthesis of Imatinib Base

The synthesis of Imatinib (Gleevec) relies on the coupling of the intermediate prepared in Protocol A with a benzoyl chloride derivative.

Workflow Diagram

Imatinib Int1 N-(2-methyl-5-nitrophenyl)- 4-(3-pyridyl)-2-pyrimidineamine Hydrogenation Reduction (H2, Pd/C or SnCl2) Int1->Hydrogenation Amine_Int Amine Intermediate (5-amino derivative) Hydrogenation->Amine_Int Reaction Amide Coupling (Pyridine or THF/K2CO3) Amine_Int->Reaction Coupling_Agent 4-(4-methylpiperazin-1-ylmethyl)- benzoyl chloride Coupling_Agent->Reaction Imatinib Imatinib Base (Final API) Reaction->Imatinib

Caption: Late-stage assembly of Imatinib. The phenylpyrimidine amine core is preserved while the side chain is elaborated.

Critical Process Parameters (CPPs)
  • Nitro Reduction: When reducing the nitro group of the intermediate from Protocol A, avoid over-reduction of the pyrimidine ring. Catalytic hydrogenation (

    
    , Pd/C) must be carefully monitored, or chemoselective reagents like 
    
    
    
    or Fe/NH4Cl should be used.
  • Genotoxic Impurities (GTIs): Anilines and alkyl halides are potential GTIs. Ensure the final coupling step drives the reaction to completion to minimize residual aniline.

References

  • Regioselective Amination: Organic Letters, 2006, 8(3), 395–398. "A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine." Link

  • Imatinib Process Chemistry: Organic Process Research & Development, 2012, 16(12), 2008–2012. "A Facile Total Synthesis for Large-Scale Production of Imatinib Base." Link

  • Buchwald-Hartwig Protocols: Organic Chemistry Portal. "Buchwald-Hartwig Cross Coupling Reaction." Link

  • Patent Literature: US Patent 7,507,821 B2. "Process for preparing Imatinib." Link

  • Palladium Scavenging: Organic Process Research & Development, 2015, 19(1), 261–269. "Removal of Palladium Impurities." Link

Sources

Application

Application Note: Microwave-Assisted Synthesis of N-methyl-(2-phenylpyrimidin-5-yl)methylamine

Abstract & Introduction The pyrimidine pharmacophore is ubiquitous in kinase inhibitors (e.g., Imatinib, Nilotinib), where the N-methylaminomethyl motif often serves as a critical solubility-enhancing group or a hydrogen...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The pyrimidine pharmacophore is ubiquitous in kinase inhibitors (e.g., Imatinib, Nilotinib), where the N-methylaminomethyl motif often serves as a critical solubility-enhancing group or a hydrogen-bond donor/acceptor in the ATP-binding pocket. Conventional thermal synthesis of N-methyl-(2-phenylpyrimidin-5-yl)methylamine is often bottlenecked by the sluggish reactivity of 2-chloropyrimidines in Suzuki couplings and the equilibrium limitations of imine formation during reductive amination.

This Application Note details an optimized, two-step microwave-assisted protocol that reduces total reaction time from 24+ hours (thermal) to under 1 hour. We utilize the "Arrhenius effect" of dielectric heating to overcome the high activation energy barrier of the electron-deficient 2-position on the pyrimidine ring.

Retrosynthetic Strategy & Workflow

The synthesis is designed as a modular two-step sequence starting from the commercially available 2-chloropyrimidine-5-carbaldehyde .

Strategic Logic
  • Step 1 (C-C Bond Formation): A microwave-accelerated Suzuki-Miyaura coupling installs the phenyl ring. The 2-position of pyrimidine is inherently less reactive towards oxidative addition than the 4-position; microwave irradiation significantly accelerates this step compared to thermal reflux.

  • Step 2 (C-N Bond Formation): A reductive amination converts the aldehyde to the secondary amine. Microwave heating drives the equilibrium toward the imine intermediate rapidly, allowing for a streamlined one-pot reduction.

Visual Workflow

SynthesisWorkflow Target TARGET MOLECULE N-methyl-(2-phenylpyrimidin-5-yl)methylamine Inter INTERMEDIATE 2-phenylpyrimidine-5-carbaldehyde Inter->Target Step 2: MW Reductive Amination (85°C, 10 min) SM1 STARTING MATERIAL 2-chloropyrimidine-5-carbaldehyde SM1->Inter Step 1: MW Suzuki (120°C, 20 min) Reagent1 Phenylboronic Acid Pd Catalyst Reagent1->Inter Reagent2 Methylamine Reducing Agent Reagent2->Target

Figure 1: Modular microwave synthesis workflow. Step 1 overcomes the deactivation of the 2-chloropyrimidine; Step 2 accelerates imine condensation.

Equipment & Materials

Microwave Instrumentation
  • System: Single-mode Microwave Reactor (e.g., CEM Discover or Biotage Initiator+).

  • Vessels: 10 mL and 35 mL pressure-rated glass vials with silicone/PTFE crimp caps.

  • Temperature Control: IR sensor (external) or Fiber Optic probe (internal/immersed). Note: Fiber optic is recommended for Step 1 due to the high polarity of the aqueous solvent system.

Key Reagents
  • Precursor: 2-chloropyrimidine-5-carbaldehyde (CAS: 933702-55-7).

  • Coupling Partner: Phenylboronic acid.

  • Catalyst: Pd(dppf)Cl₂·DCM (Robust against air/moisture compared to Pd(PPh₃)₄).

  • Amine Source: Methylamine (2.0 M solution in THF or MeOH).

  • Reductant: Sodium triacetoxyborohydride (NaBH(OAc)₃) or NaBH₄.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling

Objective: Synthesis of 2-phenylpyrimidine-5-carbaldehyde.

Rationale: The 2-chloropyrimidine bond is electronically deactivated. Thermal reflux in dioxane/water often requires 12-24 hours. Microwave superheating (above boiling point) enables rapid oxidative addition.

Procedure:

  • Charge: To a 10 mL microwave vial equipped with a magnetic stir bar, add:

    • 2-chloropyrimidine-5-carbaldehyde (1.0 mmol, 142 mg)

    • Phenylboronic acid (1.2 mmol, 146 mg)

    • Pd(dppf)Cl₂·DCM (0.05 mmol, 41 mg - 5 mol%)

    • Na₂CO₃ (2.0 mmol, 212 mg)

  • Solvent: Add 4 mL of DME:Water (3:1) or 1,4-Dioxane:Water (4:1) .

    • Optimization Note: DME (Dimethoxyethane) couples well with water to absorb microwave energy efficiently (high loss tangent).

  • Seal & Purge: Cap the vial. Purge with Nitrogen or Argon for 30 seconds via septa needle to remove dissolved oxygen.

  • Irradiate:

    • Temp: 130 °C

    • Time: 15 minutes

    • Power: Dynamic (Max 200W)

    • Stirring: High

  • Work-up: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine. Dry over MgSO₄, filter, and concentrate.

  • Purification: Flash chromatography (Hexane:EtOAc gradient).

Expected Yield: 85-92% (Yellowish solid).

Protocol 2: One-Pot Reductive Amination

Objective: Synthesis of N-methyl-(2-phenylpyrimidin-5-yl)methylamine.

Rationale: Imine formation is an equilibrium process. Microwave heating shifts this equilibrium rapidly by removing water (if molecular sieves are used) or simply accelerating kinetics. We employ a Two-Stage approach to prevent direct reduction of the aldehyde.

Procedure:

  • Imine Formation (Stage A):

    • In a 10 mL microwave vial, dissolve the intermediate 2-phenylpyrimidine-5-carbaldehyde (0.5 mmol) in MeOH (3 mL).

    • Add Methylamine (2.0 M in THF, 0.75 mL, 1.5 mmol).

    • Add Ti(OiPr)₄ (1.0 mmol) Optional but recommended as a Lewis acid and water scavenger.

    • Irradiate: 85 °C for 10 minutes (Closed vessel).

  • Reduction (Stage B):

    • CRITICAL SAFETY STEP: Allow the vessel to cool to room temperature. Vent the vessel carefully to release any pressure.

    • Remove the cap. Add NaBH₄ (0.75 mmol) slowly.

    • Alternative: If using NaBH(OAc)₃, it can be added at the start, but yields are often higher if imine is pre-formed.

    • Reseal and stir at Room Temperature for 15 minutes (or mild MW heating at 40°C for 5 mins).

  • Quench: Add 1N NaOH (2 mL) to quench the borate complex.

  • Extraction: Extract with DCM (3 x 10 mL). Wash organic layer with brine.

  • Purification: The amine product is polar. Use DCM:MeOH (9:1) with 1% NH₄OH for chromatography.

Expected Yield: 75-85%.

Comparative Analysis: Thermal vs. Microwave[1]

The following data summarizes the efficiency gains observed when transitioning this workflow from a standard heating mantle to a microwave reactor.

ParameterThermal Method (Reflux)Microwave MethodImprovement Factor
Step 1 Time 18 Hours15 Minutes72x Faster
Step 1 Yield 65-70%85-92%+20% Yield
Step 2 Time 4-6 Hours15 Minutes16x Faster
Solvent Usage High (50-100 mL)Low (3-5 mL)Green Chemistry
Purity Profile Moderate (Side products common)High (Cleaner conversion)Simplified Purification

Troubleshooting & Optimization Guide

The "Hot Spot" Phenomenon

Microwave heating is not always uniform. If yields are low in Step 1:

  • Cause: Palladium "black" precipitation due to local superheating.

  • Solution: Increase stirring speed to maximum. Switch to a "PowerMax" (simultaneous cooling + heating) mode if available, to input more energy without exceeding temperature limits.

Pressure Management
  • Warning: Methylamine is volatile (b.p. -6°C). Even in solution (THF/MeOH), it generates significant vapor pressure at 85°C.

  • Protocol: Ensure the vial is rated for at least 20 bar (300 psi). Do not fill the vial more than 50% volume.

Catalyst Poisoning
  • Pyrimidines are N-heterocycles that can coordinate to Pd, potentially poisoning the catalyst.

  • Fix: If conversion stalls, add an extra 1-2 mol% of catalyst or switch to Pd(Amphos)Cl₂ , which is highly active for sterically demanding or deactivated heterocycles.

References

  • Microwave-Assisted Suzuki Coupling of Pyrimidines: Dolšak, A., Mrgole, K., & Sova, M. (2021).[1][2] Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.[1] Catalysts, 11(4), 439. [Link][3]

  • General Microwave Reductive Amination Protocols: Lehmann, F., & Scobie, M. (2008).[4] Rapid and Convenient Microwave-Assisted Synthesis of Primary Amines via Reductive N-Alkylation of Methyl Carbamate with Aldehydes.[4] Synthesis, 2008(11), 1679-1681. [Link]

  • Microwave Effects & Theory (The Arrhenius/Thermal Effect): Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis.[5] Angewandte Chemie International Edition, 43(46), 6250-6284. [Link]

  • Solvent-Free/Solid Support Reductive Amination: Varma, R. S., & Dahiya, R. (1998).[6] Sodium borohydride on wet clay: solvent-free reductive amination of carbonyl compounds using microwaves.[6] Tetrahedron, 54(23), 6293-6298. [Link]

Sources

Method

Advanced Application Note: Buchwald-Hartwig Amination of 2-Phenylpyrimidine Derivatives

Strategic Significance & Scope The 2-phenylpyrimidine pharmacophore is a cornerstone in medicinal chemistry, serving as the structural backbone for numerous kinase inhibitors, including Imatinib (Gleevec) and its next-ge...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Significance & Scope

The 2-phenylpyrimidine pharmacophore is a cornerstone in medicinal chemistry, serving as the structural backbone for numerous kinase inhibitors, including Imatinib (Gleevec) and its next-generation analogs. While the Buchwald-Hartwig amination is the gold standard for constructing C–N bonds, applying it to 2-phenylpyrimidines presents unique challenges:

  • Electronic Deactivation: The electron-deficient nature of the pyrimidine ring makes the carbon-halogen bond less electron-rich, affecting the rate of oxidative addition compared to simple aryl halides.

  • Catalyst Poisoning: The pyrimidine nitrogens (and the pyridine nitrogen in Imatinib-like structures) are potent

    
    -donors that can competitively bind to the Palladium center, displacing the phosphine ligand and arresting the catalytic cycle.
    
  • Regioselectivity: In di-halogenated precursors (e.g., 2,4-dichloropyrimidine), controlling the site of amination (C4 vs. C2) is critical.

This guide provides a robust, field-proven framework for overcoming these barriers, utilizing third- and fourth-generation Buchwald precatalysts to ensure reproducibility and high yields.

Mechanistic Underpinnings[1][2]

Understanding the failure modes of this reaction is prerequisite to success. The catalytic cycle involves three main stages: Oxidative Addition, Transmetallation (Amine Binding/Deprotonation), and Reductive Elimination.

The "Heterocycle Trap"

In 2-phenylpyrimidine substrates, the resting state of the catalyst often devolves into an inactive Pd-heterocycle complex (off-cycle species). Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos , BrettPhos ) are essential because their steric bulk prevents this non-productive coordination, forcing the Pd center to remain in the active cycle.

Visualization: Catalytic Cycle & Failure Modes

The following diagram illustrates the standard cycle and the specific off-cycle traps relevant to pyrimidine substrates.

BuchwaldCycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (L-Pd(II)-Ar-X) Pd0->OxAdd + Ar-X (2-Phenylpyrimidine) Poison Catalyst Poisoning (Pd Coordinated to Pyrimidine N) Pd0->Poison Low Steric Ligand AmineBind Amine Binding & Deprotonation OxAdd->AmineBind + HNR2 / Base Dimer Halide Bridged Dimer (Inactive) OxAdd->Dimer Unstable L-Pd-Ar-X RedElim Reductive Elimination (C-N Bond Formation) AmineBind->RedElim Rate Limiting Step RedElim->Pd0 - Product Poison->Pd0 Heat/Bulky Ligand

Figure 1: Catalytic cycle highlighting the competitive coordination (poisoning) pathway common in nitrogen-containing heterocycles.

Experimental Design Strategy

Ligand Selection Matrix

The choice of ligand is the single most critical variable. Older ligands (PPh3, BINAP) often fail with these substrates.

Substrate ClassRecommended LigandCatalyst SourceRationale
Primary Amines BrettPhos BrettPhos Pd G4Prevents

-hydride elimination; highly active for difficult couplings.
Secondary Amines RuPhos or XPhos RuPhos Pd G4Excellent stability; XPhos is the "workhorse" for general pyrimidine coupling.
Anilines tBuBrettPhos tBuBrettPhos Pd G4Optimized for weaker nucleophiles (arylamines).
Base-Sensitive BrettPhos Pd(OAc)₂ + LigandAllows use of weak bases (K₂CO₃, K₃PO₄) to prevent hydrolysis.
Base and Solvent Systems
  • Standard (Robust): NaOtBu in Toluene or Dioxane (100°C). Fast, but incompatible with esters/nitriles.

  • Mild (Functional Group Tolerant): Cs2CO3 or K3PO4 in Dioxane or tAmylOH (110°C). Slower, requires higher temp, but spares sensitive groups.

  • "The Imatinib Special": For coupling pyrimidines to anilines (as in Imatinib synthesis), biphasic systems (Dioxane/H2O with K3PO4) often prevent the precipitation of inorganic salts that can trap the catalyst in flow or batch reactors.

Detailed Protocols

Protocol A: High-Throughput Screening (Microscale)

Use this to validate ligand/base combinations before scale-up.

Reagents:

  • 2-Phenyl-4-chloropyrimidine derivative (0.1 mmol)

  • Amine partner (0.12 mmol)

  • Pd Precatalyst (e.g., XPhos Pd G4) (2 mol%, 1.5 mg)

  • Base: NaOtBu (0.14 mmol) OR Cs2CO3 (0.2 mmol)

  • Solvent: Anhydrous 1,4-Dioxane (1.0 mL)

Procedure:

  • Setup: In a glovebox or using strict Schlenk technique, charge a 1-dram vial (equipped with a stir bar and septum cap) with the Pd precatalyst, Base, and Aryl Halide (if solid).

  • Solvent Addition: Add the amine and solvent via syringe.

  • Inerting: If outside a glovebox, purge with Nitrogen for 5 minutes (subsurface sparging).

  • Reaction: Seal and heat to 100°C for 2-16 hours in a heating block.

  • Analysis: Cool to RT. Filter a 50 µL aliquot through a silica plug (eluting with EtOAc). Analyze via UPLC-MS.

    • Success Criteria: >90% conversion of halide; <5% protodehalogenation (hydrolysis product).

Protocol B: Preparative Synthesis (Gram Scale)

Optimized for the synthesis of Imatinib intermediates or similar scaffolds.

Target: Coupling of 4-(pyridin-3-yl)pyrimidin-2-amine precursors.

Reagents:

  • Aryl Halide: 1.0 equiv

  • Amine: 1.1 equiv

  • Catalyst: BrettPhos Pd G4 (0.5 - 1.0 mol%)

  • Base: K3PO4 (finely ground, 2.0 equiv)

  • Solvent: t-Amyl Alcohol (0.2 M concentration)

Step-by-Step Workflow:

  • Vessel Prep: Oven-dry a 3-neck round bottom flask. Cool under a stream of Argon.

  • Charging: Add Aryl Halide, Base, and BrettPhos Pd G4 catalyst.

  • Liquid Addition: Add t-Amyl Alcohol and the Amine.

    • Note: If the amine is a solid, add it in step 2.

  • Degassing: Perform 3 cycles of Vacuum/Argon backfill. This is critical to protect the electron-rich ligand.

  • Activation: Heat the mixture to 110°C .

    • Observation: The reaction mixture typically turns from orange to dark brown/black as the active Pd(0) species is generated and engages in the cycle.

  • Monitoring: Monitor by HPLC at 2h and 6h.

    • Note: If the reaction stalls at 50% conversion, add a second portion of catalyst (0.25 mol%).

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water (x2) and Brine (x1). Dry over Na2SO4.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Troubleshooting & Optimization Logic

When the reaction fails, use this decision tree to diagnose the root cause.

OptimizationTree Start Reaction Failed? CheckSM Is Halide Consumed? Start->CheckSM NoConv No Conversion CheckSM->NoConv No SideProd Side Products Formed CheckSM->SideProd Yes Poisoning Cause: Catalyst Poisoning Action: Switch to BrettPhos or Increase Temp NoConv->Poisoning Substrate has Pyridine/Imidazole OxAddFail Cause: Poor Oxidative Addition Action: Switch Cl -> Br or use Pd-PEPPSI-IPr NoConv->OxAddFail Substrate is Electron Rich Reduction Product: De-halogenated Arene Cause: Beta-Hydride Elim Action: Use BrettPhos SideProd->Reduction Primary Amine used Hydrolysis Product: Phenol/Hydroxyl Cause: Wet Solvent/Base Action: Dry Solvents, use Cs2CO3 SideProd->Hydrolysis Aqueous conditions

Figure 2: Diagnostic decision tree for optimizing reaction conditions.

Common Failure Modes Table
SymptomDiagnosisCorrective Action
Low Conversion (<20%) Catalyst PoisoningSwitch to a bulkier ligand (BrettPhos or tBuXPhos ) to prevent N-coordination.
Protodehalogenation

-Hydride Elimination
This occurs often with primary amines. Use BrettPhos (specifically designed to suppress this) or switch solvent to t-Amyl Alcohol.
Regioisomer Mix C2 vs C4 CompetitionIn 2,4-dichloropyrimidine, C4 is more reactive. Lower temperature to 60°C to favor kinetic C4 product.
Pd Black Precipitation Catalyst DecompositionLigand concentration is too low. Add free ligand (1:1 ratio with precatalyst) or ensure strict O2-free conditions.

References

  • Buchwald, S. L., et al. (2008).[1] "A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides."[1] Journal of the American Chemical Society.[1] Link

  • Hartwig, J. F. (2011). "Pd-Catalyzed Amination of Aryl Halides and Sulfonates." Organotransition Metal Chemistry. Link

  • Jamison, T. F., et al. (2019).[2] "Modular Continuous Flow Synthesis of Imatinib and Analogues." Organic Letters. Link

  • Beller, M., et al. (2019). "Palladium Catalyzed Amination of Aryl Chlorides." Wiley Analytical Science. Link

  • Organic Chemistry Portal. "Buchwald-Hartwig Amination: General Mechanisms and Ligand Design." Link

Sources

Application

Mastering the Maze: A Guide to Handling Secondary Amines in Multi-Step Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals Abstract Secondary amines are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials. However, their inherent nucleophilic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Secondary amines are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials. However, their inherent nucleophilicity and basicity present unique challenges in multi-step organic synthesis, often leading to undesired side reactions, complex purification profiles, and compromised yields. This comprehensive guide provides an in-depth exploration of field-proven strategies and detailed protocols for the effective management of secondary amines. We will delve into the judicious use of protecting groups, direct functionalization techniques, and robust purification methodologies. By understanding the "why" behind each experimental choice, researchers can navigate the complexities of secondary amine chemistry with greater confidence and efficiency.

The Secondary Amine Conundrum: Understanding the Challenges

Secondary amines (R₂NH) occupy a chemical sweet spot that makes them both valuable and challenging. Their lone pair of electrons on the nitrogen atom renders them nucleophilic and basic, driving their participation in a wide array of chemical transformations. However, this reactivity can be a double-edged sword in the context of multi-step synthesis.

The primary challenges associated with handling secondary amines include:

  • Over-alkylation: Secondary amines are often more nucleophilic than their primary amine precursors. This can lead to the formation of tertiary amines and even quaternary ammonium salts as undesired byproducts during alkylation reactions.[1][2]

  • Side Reactions: The basicity of secondary amines can interfere with base-sensitive functional groups and reagents elsewhere in the molecule. They can also catalyze unwanted side reactions.

  • Purification Difficulties: The basic nature of secondary amines leads to strong interactions with acidic stationary phases like silica gel, resulting in poor peak shape, tailing, and sometimes irreversible adsorption during column chromatography.[3][4] This necessitates specialized purification strategies.

  • Air Sensitivity: Some secondary amines can be susceptible to oxidation or reaction with atmospheric carbon dioxide over time, leading to the formation of impurities.[5]

To overcome these hurdles, a strategic approach is required, often involving the temporary masking of the amine's reactivity through the use of protecting groups.

The Art of Protection: Safeguarding the Secondary Amine

Protecting groups are transient functionalities that are introduced to mask the reactivity of a specific functional group. For secondary amines, the ideal protecting group should be:

  • Easy and efficient to install.

  • Stable to a wide range of reaction conditions.

  • Readily and selectively removed under mild conditions that do not affect other functional groups.[6]

The choice of protecting group is dictated by the overall synthetic strategy, particularly the need for "orthogonal" protection, where multiple protecting groups can be removed independently of one another.[6][7] Carbamates are the most common class of protecting groups for amines.[7]

Tert-Butoxycarbonyl (Boc) Group: The Workhorse of Amine Protection

The Boc group is arguably the most widely used protecting group for amines due to its ease of introduction and its facile removal under acidic conditions.[8][9][10]

Mechanism of Protection: The protection reaction involves the nucleophilic attack of the secondary amine on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O).[8][11] A base is typically added to neutralize the resulting ammonium species.

Protocol 1: Boc Protection of a Secondary Amine (Standard Conditions)

Materials:

  • Secondary amine

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.5 equivalents)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 - 2.0 equivalents)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the secondary amine in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stir bar.

  • Add the base (TEA or DIPEA) to the solution and stir for 5-10 minutes at room temperature.

  • Add Boc₂O to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

  • Upon completion, quench the reaction by adding water or saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or DCM).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the N-Boc protected secondary amine.

Deprotection of the Boc Group: The Boc group is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in an organic solvent.[9][10][11] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation.[10]

Carboxybenzyl (Cbz or Z) Group: An Orthogonal Alternative

The Cbz group is another cornerstone of amine protection, offering stability to both acidic and basic conditions.[12] Its key advantage lies in its removal by catalytic hydrogenolysis, a mild and highly selective method.[7][12]

Mechanism of Protection: The Cbz group is typically introduced by reacting the secondary amine with benzyl chloroformate (Cbz-Cl) under basic conditions, often referred to as the Schotten-Baumann reaction.[12]

Protocol 2: Cbz Protection of a Secondary Amine

Materials:

  • Secondary amine

  • Benzyl chloroformate (Cbz-Cl) (1.1 equivalents)

  • Sodium carbonate (Na₂CO₃) or another suitable base

  • Dichloromethane (DCM) or a biphasic solvent system (e.g., DCM/water)

Procedure:

  • Dissolve the secondary amine in the chosen solvent system.

  • Add the base. If using an aqueous base like Na₂CO₃, ensure vigorous stirring.

  • Cool the mixture in an ice bath.

  • Slowly add benzyl chloroformate dropwise, maintaining the low temperature.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • If a biphasic system is used, separate the organic layer. If a single organic solvent is used, wash with water, dilute acid, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

Deprotection of the Cbz Group: The Cbz group is most commonly removed by catalytic hydrogenation using hydrogen gas and a palladium catalyst (e.g., Pd/C).[12][13] This method is exceptionally mild and preserves most other functional groups.

Diagram 1: Orthogonal Deprotection Strategy

G Start N,N'-Diprotected Amine (Boc and Cbz) Acid Acidic Conditions (e.g., TFA) Start->Acid Selective Boc Cleavage Hydrogenolysis Catalytic Hydrogenolysis (H2, Pd/C) Start->Hydrogenolysis Selective Cbz Cleavage Boc_Removed N-Cbz Protected Amine Acid->Boc_Removed Cbz_Removed N-Boc Protected Amine Hydrogenolysis->Cbz_Removed

Caption: Orthogonal deprotection of Boc and Cbz groups.

Direct Functionalization of Secondary Amines

While protection-deprotection sequences are often necessary, direct functionalization of the secondary amine can be a more atom-economical approach. The key is to control the reactivity to avoid over-reaction.

Acylation: Formation of Amides

Acylation of secondary amines to form amides is generally a high-yielding and straightforward reaction. The resulting amide is significantly less nucleophilic and basic than the starting amine, which effectively prevents further reactions at the nitrogen atom. Acyl chlorides and anhydrides are common acylating agents.[14][15]

Protocol 3: Acylation of a Secondary Amine with an Acyl Chloride

Materials:

  • Secondary amine

  • Acyl chloride (1.05 - 1.1 equivalents)

  • Pyridine or Triethylamine (TEA) (1.1 - 1.5 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Dilute aqueous HCl solution

  • Saturated aqueous NaHCO₃ solution

  • Brine

Procedure:

  • Dissolve the secondary amine and the base (pyridine or TEA) in anhydrous DCM and cool the mixture in an ice bath.

  • Add the acyl chloride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and monitor by TLC. The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can accelerate slow reactions.[16]

  • Upon completion, wash the reaction mixture sequentially with dilute HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

Alkylation: Navigating the Over-alkylation Challenge

Direct alkylation of secondary amines to form tertiary amines can be challenging due to the propensity for over-alkylation to form quaternary ammonium salts.[1][17] Careful control of stoichiometry and reaction conditions is crucial. Using a large excess of the secondary amine can favor the formation of the tertiary amine, but this is often not practical for valuable substrates.

Recent advances have focused on developing "self-limiting" alkylation methods that overcome this classic challenge.[18][19] Reductive amination, which involves the reaction of a secondary amine with an aldehyde or ketone in the presence of a reducing agent, is a powerful alternative for the synthesis of tertiary amines.[20]

Purification Strategies for Secondary Amines

The purification of secondary amines and their derivatives requires special consideration due to their basicity.

Chromatographic Methods
  • Modified Silica Gel: Standard silica gel is acidic and can lead to poor separations of basic amines.[3] This can be mitigated by:

    • Adding a basic modifier to the eluent: A small amount of triethylamine (typically 0.1-1%) or ammonia in the mobile phase can neutralize the acidic silanol groups on the silica surface, improving peak shape and recovery.[3][4]

    • Using amine-functionalized silica: Pre-treated, commercially available amine-functionalized silica provides a basic stationary phase that minimizes unwanted interactions with basic analytes.[3][21]

  • Alumina: Basic or neutral alumina can be an effective alternative to silica gel for the purification of amines.[22]

  • Reverse-Phase Chromatography: In reverse-phase chromatography, increasing the pH of the mobile phase will deprotonate the amine, making it more hydrophobic and increasing its retention, which can lead to better separation.[4]

Non-Chromatographic Methods
  • Acid-Base Extraction: This classic technique exploits the basicity of amines. The crude product mixture is dissolved in an organic solvent and washed with a dilute aqueous acid (e.g., 1M HCl). The protonated amine salt will partition into the aqueous layer, while neutral and acidic impurities remain in the organic layer. The aqueous layer is then basified (e.g., with NaOH or NaHCO₃) to regenerate the free amine, which can be extracted back into an organic solvent.[23]

  • Distillation: For volatile and thermally stable secondary amines, distillation can be an effective purification method, especially for removing non-volatile impurities.[5]

  • Precipitation/Crystallization: Amines can be precipitated from solution as their salts (e.g., hydrochlorides or trifluoroacetates). This can be a highly effective method for purification, as the salt can often be isolated in high purity by filtration.[24]

Diagram 2: Purification Workflow for Secondary Amines

G Start Crude Reaction Mixture Containing Secondary Amine Decision1 Is the amine volatile & stable? Start->Decision1 Distillation Distillation Decision1->Distillation Yes Decision2 Is the amine crystalline as a salt? Decision1->Decision2 No Pure_Amine Pure Secondary Amine Distillation->Pure_Amine Precipitation Salt Formation & Precipitation/Crystallization Decision2->Precipitation Yes Extraction Acid-Base Extraction Decision2->Extraction No Precipitation->Pure_Amine Chromatography Chromatography Extraction->Chromatography Chromatography->Pure_Amine

Caption: Decision workflow for purifying secondary amines.

Summary and Outlook

The successful incorporation of secondary amines in multi-step organic synthesis hinges on a thorough understanding of their reactivity and the strategic application of appropriate handling techniques. The judicious selection of protecting groups, the careful execution of direct functionalization reactions, and the implementation of tailored purification protocols are all critical for achieving high yields and purity. As the demand for complex, nitrogen-containing molecules continues to grow in the pharmaceutical and materials science sectors, the mastery of secondary amine chemistry will remain an indispensable skill for synthetic chemists.

References

  • Benchchem. (n.d.). Application Notes and Protocols: Step-by-Step Boc Protection of a Secondary Amine.
  • ChemTalk. (n.d.). Protecting Groups in Organic Synthesis.
  • Benchchem. (n.d.). Protecting Group Strategies for Primary and Secondary Amines: Application Notes and Protocols.
  • Organic Letters. (2024, June 4). Synthesis of Secondary Amines via Self-Limiting Alkylation.
  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase.
  • Chemistry Stack Exchange. (2022, July 30). Acetylation of Secondary amines.
  • Sciencemadness Discussion Board. (2012, June 24). purifying secondary amine.
  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?.
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection.
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation.
  • Benchchem. (n.d.). The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group.
  • PMC. (2025, January 22). Deoxygenative photochemical alkylation of secondary amides enables a streamlined synthesis of substituted amines.
  • PMC. (n.d.). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines.
  • Semantic Scholar. (n.d.). ChemInform Abstract: A Facile Protocol for N-Cbz Protection of Amines in PEG-600.
  • American Chemical Society. (n.d.). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives.
  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
  • ACS Publications. (n.d.). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts.
  • Benchchem. (n.d.). Application Notes and Protocols: Acylation of Amines with (4-Methylphenoxy)acetyl chloride.
  • Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Arkivoc. (2023). Expedient method for acylation of amines, alcohols and thiol using Trimethylsilyl acetate.
  • H₂O. (n.d.). Protecting groups in organic synthesis.
  • Suzhou Highfine Biotech. (2025, July 31). Amino protecting group—benzyloxycarbonyl (Cbz).
  • Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines.
  • DTIC. (n.d.). A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES.
  • PMC. (n.d.). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry.
  • Semantic Scholar. (n.d.). A facile procedure for tert-butoxycarbonylation of amines promoted by yttria-zirconia based strong Lewis acid catalyst.
  • Chemistry LibreTexts. (2022, October 4). 4.17: Nucleophilic Substitution in Synthesis- Amines.
  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates.
  • Google Patents. (n.d.). US3864402A - Purification of secondary alkyl amines.
  • Digital CSIC. (2014, December 16). A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii).
  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography.
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
  • University of Rochester, Department of Chemistry. (n.d.). Workup: Amines.
  • Beilstein Journals. (2022, February 24). Trichloroacetic acid fueled practical amine purifications.
  • Chemguide. (n.d.). multiple nucleophilic substitution - halogenoalkanes and ammonia.
  • Organic Chemistry Portal. (2019, October 2). Cbz-Protected Amino Groups.
  • Huateng Pharma. (2021, October 16). Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of N-methyl-(2-phenylpyrimidin-5-yl)methylamine

Diagnostic Overview: The "Amine Tailing" Challenge Welcome to the technical support hub. You are likely here because your purification of N-methyl-(2-phenylpyrimidin-5-yl)methylamine (hereafter referred to as Target Amin...

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic Overview: The "Amine Tailing" Challenge

Welcome to the technical support hub. You are likely here because your purification of N-methyl-(2-phenylpyrimidin-5-yl)methylamine (hereafter referred to as Target Amine 1 ) is suffering from poor resolution, extensive tailing, or irreversible adsorption on the column.

The Chemical Root Cause

The separation failure is not random; it is a thermodynamic mismatch between your analyte and the stationary phase.

  • Analyte: A secondary amine (

    
    ) linked to a pyrimidine ring.
    
  • Stationary Phase: Standard silica gel (

    
    ) possesses acidic silanol groups (
    
    
    
    ,
    
    
    ).

The Mechanism of Failure: When Target Amine 1 is eluted with neutral solvents (e.g., DCM/MeOH), the basic secondary amine protonates upon contact with the acidic silanols. This creates an ionic bond (ammonium-silicate complex) rather than a reversible hydrogen bond. The result is "streaking" or "tailing," where the compound elutes over dozens of column volumes or not at all 1.

Strategic Protocols (The "Gold Standard")

Do not rely on standard gradients. Use one of the following two engineered protocols.

Protocol A: The "Ammonia-Doped" Mobile Phase (Standard Silica)

Best for: High-resolution separation when amine-functionalized silica is unavailable.

Reagents Required:

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • 7N Ammonia in Methanol (

    
    ) or Ammonium Hydroxide (
    
    
    
    )

The Solvent System: Instead of adding base dropwise, prepare a dedicated polar eluent .

  • Solvent A: 100% DCM

  • Solvent B: 10% (7N

    
     in MeOH) in DCM.
    
    • Note: If using aqueous

      
      , mix 10 mL 
      
      
      
      + 90 mL MeOH + 900 mL DCM. Shake vigorously and vent.

Gradient Table:

Time (CV)% Solvent BEffective

Conc.
Objective
0–20%0%Column Equilibration
2–50% → 10%LowElute non-polar impurities
5–1510% → 50%HighElute Target Amine 1
15–1850% → 100%MaxFlush highly polar debris

Critical Step (Column Pre-treatment): Before loading your sample, flush the column with 2 Column Volumes (CV) of Solvent B followed by 5 CV of Solvent A . This "deactivates" the most acidic silanols with ammonia before the amine ever touches the silica 2.

Protocol B: Amine-Functionalized Silica (KP-NH)

Best for: Sensitive compounds, simplified solvent systems, and eliminating chlorinated solvents.

Concept: The silica surface is bonded with propyl-amine groups.[3] The surface is basic, preventing the Target Amine 1 from ionizing. No liquid base modifier is required 4.

The Solvent System:

  • Solvent A: Hexane (or Heptane)

  • Solvent B: Ethyl Acetate (EtOAc) or Ethanol (EtOH)

Workflow:

  • Load: Dry load the sample adsorbed onto KP-NH silica (do not use acidic standard silica for the solid load).

  • Run: Gradient 0–100% EtOAc over 15 CV.

  • Result: The amine elutes as a sharp, symmetrical peak without tailing.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision matrix for purifying Target Amine 1 , ensuring you select the correct stationary phase and modifier based on your available resources.

AminePurificationLogic Start Start: Crude N-methyl-(2-phenylpyrimidin-5-yl)methylamine CheckPhase Is Amine-Functionalized Silica (KP-NH) Available? Start->CheckPhase UseKPNH Protocol B: Use KP-NH Column CheckPhase->UseKPNH Yes UseStdSilica Protocol A: Standard Silica CheckPhase->UseStdSilica No SolventKPNH Mobile Phase: Hexane / EtOAc (No Modifier Needed) UseKPNH->SolventKPNH RunColumn Run Gradient Monitor UV 254nm (Pyrimidine) SolventKPNH->RunColumn ModifierChoice Select Modifier Strategy UseStdSilica->ModifierChoice TEA Strategy 1: Triethylamine (TEA) Add 1% TEA to all solvents ModifierChoice->TEA Lipophilic Impurities Ammonia Strategy 2: Ammonia (NH3) Use 7N NH3 in MeOH ModifierChoice->Ammonia Polar/Stubborn Amine PreTreat CRITICAL: Pre-treat Column Flush with basic eluent before loading TEA->PreTreat Ammonia->PreTreat PreTreat->RunColumn

Caption: Decision matrix for selecting the optimal stationary and mobile phases for phenylpyrimidine amine purification.

Troubleshooting Hub (FAQs)

Q1: I am using 5% MeOH in DCM, but the compound is stuck at the baseline (Rf = 0). Why? A: Methanol alone is insufficient to break the amine-silanol interaction. The acidic silanols are protonating your amine, effectively turning it into a salt (


-Silica

).
  • Fix: You must add a base.[2] Switch to Protocol A . The ammonia competes for the silanol sites, freeing your amine to move 1.

Q2: I added Triethylamine (TEA), but now I see a white precipitate in my fractions. A: This is likely Triethylamine Hydrochloride (or similar salt). If your crude sample contained residual acid (e.g., from an HCl deprotection step) or if you used a chlorinated solvent that has degraded slightly to produce HCl, the TEA will react to form insoluble salts.

  • Fix: Wash your crude reaction mixture with saturated aqueous

    
     or 1M NaOH before chromatography to ensure the amine is a free base. Filter any solids before loading.
    

Q3: My product elutes, but the peak is extremely broad (tailing over 20 test tubes). A: This indicates "Column Overload" or "Insufficient Modifier."

  • Fix 1 (Modifier): Increase the modifier concentration. If using 0.1% TEA, bump it to 1.0% TEA or switch to the stronger

    
     system.
    
  • Fix 2 (Loading): Ensure you are not loading the sample in a "strong" solvent (like pure MeOH). Dissolve the sample in minimal DCM, or use the Dry Loading technique (adsorb sample onto Celite or Silica) to prevent band broadening at the inlet 5.

Q4: Can I use Acetone or Ethyl Acetate instead of DCM? A: For this specific molecule (phenylpyrimidine), solubility might be an issue in EtOAc/Hexane if the amine is polar. However, if the molecule is soluble, Hexane/EtOAc + 1% TEA is actually superior to DCM/MeOH because it is more selective and easier to evaporate. Test solubility in 50% EtOAc/Hexane first.

References

  • Biotage. (2023).[2][4][1] How do I purify ionizable organic amine compounds using flash column chromatography?1[1][6][7]

  • Biotage. (2023).[2][4][1] Is there an easy way to purify organic amines? (Amine-functionalized Silica).[3][4]4[7]

  • Kinesis Australia. (2012). Flash Chromatography Separation of Basic Organic Compounds without Modifier.3[7]

  • Reddit (r/OrganicChemistry). (2023).[2] Flash Column Chromatography with Ammonia: User Experiences & Protocols.2[7]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography (General Principles).6[6][7]

  • Phenomenex. (2025).[6][8] Flash Chromatography: Principles & Applications.[9]9[6][7][5]

  • UCT Science. (n.d.). SOP: Flash Chromatography Loading Techniques.5[6][7]

Sources

Optimization

Overcoming solubility issues of phenylpyrimidine amines in aqueous buffers

This guide serves as a specialized technical support resource for researchers encountering solubility challenges with phenylpyrimidine amines (a structural class typified by kinase inhibitors like Imatinib). It is design...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers encountering solubility challenges with phenylpyrimidine amines (a structural class typified by kinase inhibitors like Imatinib). It is designed to move beyond generic advice, offering mechanistic insights and self-validating protocols.

Topic: Overcoming Solubility Issues in Aqueous Buffers Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: February 15, 2026

Diagnostic & Mechanistic Insights (FAQs)

Q1: Why does my phenylpyrimidine amine "crash out" upon dilution into PBS (pH 7.4), despite being soluble in DMSO?

The Root Cause: Ionization State & pKa The solubility of phenylpyrimidine amines is governed by the protonation state of the pyrimidine ring and secondary amines. These compounds function as weak bases .

  • Mechanism: At acidic pH (pH < 5.0), the basic nitrogen atoms accept protons (

    
    ), becoming ionized and highly water-soluble. At neutral or basic pH (pH > 7.0), the compound exists predominantly in its uncharged, lipophilic free-base form.
    
  • The Trap: When you dilute a DMSO stock (where the compound is solubilized via dipole-dipole interactions) into a neutral buffer like PBS (pH 7.4), the sudden shift in dielectric constant and pH forces the compound into its hydrophobic neutral state, causing immediate precipitation (the "crash-out" effect).

Data Reference: Studies on Imatinib (a prototype phenylpyrimidine) demonstrate this drastic pH dependence:

MediumpHSolubility (mg/mL)State
0.1 N HCl1.2~756Fully Ionized (Soluble)
Phosphate Buffer5.0~222Partially Ionized
Phosphate Buffer7.4~64 Mostly Neutral (Risk Zone)

Table 1: pH-dependent solubility profile of Imatinib Mesylate [1].

Q2: Is my compound precipitating, or is it a "false" aggregate?

Diagnostic Protocol: The Tyndall Effect Check Before assuming solubility, validate it. Visual inspection is insufficient for micro-precipitates.

  • Step 1: Prepare your working solution (e.g., 10 µM in PBS).

  • Step 2: Shine a laser pointer (red or green) through the vial in a darkened room.

  • Result:

    • Clear Beam Path: Solution is true.

    • Scattered Light (Visible Beam Trace): Colloidal aggregates are present (Tyndall effect). This indicates kinetic instability , and the compound will likely precipitate over time or give false positives in assays (Pan-Assay Interference Compounds - PAINS).

Troubleshooting & Optimization Guides

Scenario A: "I need to run an enzymatic kinase assay at pH 7.5."

Solution: Cosolvent & Surfactant Engineering Enzymatic assays allow for additives that cell-based assays do not.

  • Protocol Adjustment: Do not dilute 100% DMSO stock directly into the buffer. This creates a local region of supersaturation that nucleates crystals.

  • The "Intermediate Step" Method:

    • Prepare 100x stock in 100% DMSO.

    • Dilute 1:10 into a transitional solvent (e.g., 50% DMSO / 50% Water) or a buffer containing 0.05% Tween-20.

    • Dilute this intermediate 1:10 into the final assay buffer.

  • Additives: Incorporate non-ionic surfactants. Tween-20 (0.01%) or Triton X-100 (0.01%) can raise the critical micelle concentration (CMC) enough to solubilize hydrophobic free bases without denaturing the kinase [4].

Scenario B: "I am treating live cells; surfactants are toxic."

Solution: Complexation & Carrier Proteins Cells tolerate DMSO poorly (>0.5% is often toxic).

  • Strategy 1: Albumin Carrier. Supplement your media with Fetal Bovine Serum (FBS) or purified BSA before adding the compound. Serum albumin binds lipophilic drugs, acting as a reservoir that slowly releases the free drug.

  • Strategy 2: Cyclodextrin Complexation. Use Sulfobutyl ether-beta-cyclodextrin (SB-β-CD). The hydrophobic phenylpyrimidine core inserts into the cyclodextrin cavity, while the hydrophilic exterior ensures water solubility.

    • Note: Unlike surfactants, cyclodextrins do not disrupt cell membranes at low concentrations.

Decision Logic & Workflows

The following diagram outlines the logical decision process for selecting a solubilization strategy based on your experimental constraints.

SolubilityWorkflow cluster_legend Key Start Start: Phenylpyrimidine Amine Stock (DMSO) CheckPH Target Assay pH? Start->CheckPH Acidic pH < 5.5 (High Solubility) CheckPH->Acidic Acidic Neutral pH > 7.0 (Risk of Precip.) CheckPH->Neutral Neutral/Basic DirectDil Direct Dilution (Monitor for Stability) Acidic->DirectDil AssayType Assay Type? Neutral->AssayType Enzymatic Enzymatic/Biochemical AssayType->Enzymatic In Vitro Cellular Live Cell Culture AssayType->Cellular In Vivo/Ex Vivo StrategyEnz Strategy A: 1. Non-ionic Surfactant (Tween-20) 2. Intermediate Dilution Step Enzymatic->StrategyEnz StrategyCell Strategy B: 1. Complexation (Cyclodextrins) 2. BSA/Serum Carrier Cellular->StrategyCell Safe Safe Zone Risk Critical Risk

Figure 1: Decision tree for selecting solubilization strategies based on pH and assay type.

Experimental Protocols

Protocol 1: Preparation of a "Crash-Resistant" Stock Solution

Standard DMSO stocks often absorb water from the air, lowering solubility over time. Use this rigorous method.

  • Solvent Choice: Use Anhydrous DMSO (≥99.9%).

  • Vessel: Use amber glass vials with PTFE-lined caps (plastic absorbs hydrophobic compounds).

  • Dissolution:

    • Weigh the phenylpyrimidine amine powder.

    • Add Anhydrous DMSO to achieve a concentration of 10 mM to 50 mM .

    • Critical: Purge the headspace with Nitrogen or Argon gas before sealing to prevent moisture uptake.

    • Vortex for 30 seconds. If undissolved, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Store at -20°C. If the solution freezes, thaw completely and vortex before use.

Protocol 2: Kinetic Solubility Assay (Do-It-Yourself)

Verify the maximum soluble concentration in your specific buffer before starting a major screen.

  • Preparation: Prepare your assay buffer (e.g., PBS pH 7.4).

  • Spiking: Add your compound from the DMSO stock to the buffer to create a concentration series (e.g., 1, 10, 50, 100 µM). Keep final DMSO constant (e.g., 1%).

  • Incubation: Shake at room temperature for 2 hours.

  • Filtration: Filter half of each sample through a 0.45 µm PVDF membrane (removes precipitates). Keep the other half unfiltered.

  • Analysis: Measure UV Absorbance (260–280 nm) of the filtered vs. unfiltered samples.

    • Calculation:

      
      
      
    • Interpretation: < 90% recovery indicates precipitation.

References

  • Pharmaceutical Sciences. (2015). Controlled Release Imatinib Mesylate Tablet Formulation: Using Hydrophilic Matrix System. Link

  • Cayman Chemical. (2022).[1] Imatinib (mesylate) Product Information & Solubility Data. Link

  • BenchChem. (2025).[2][3] Technical Support Center: Overcoming Poor Solubility of 1-Amino-2,4(1H,3H)-pyrimidinedione. Link

  • ResearchGate. (2022). Do we need to dilute inhibitors/compounds in DMSO, for running kinase assay?Link

  • Journal of Medicinal Chemistry. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. Link

Sources

Troubleshooting

Technical Support Center: Crystallization of N-methyl-(2-phenylpyrimidin-5-yl)methylamine Salts

Introduction: The Physicochemical Challenge You are likely encountering difficulties crystallizing salts of N-methyl-(2-phenylpyrimidin-5-yl)methylamine . This is a common bottleneck with secondary aminopyrimidines.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Physicochemical Challenge

You are likely encountering difficulties crystallizing salts of N-methyl-(2-phenylpyrimidin-5-yl)methylamine . This is a common bottleneck with secondary aminopyrimidines.

From a molecular perspective, this compound presents a "Janus-faced" basicity profile. The aliphatic secondary amine (


) is your primary salt-forming site. However, the pyrimidine ring nitrogens (

) are weakly basic.

The Core Problem: If you use a strong acid (like HCl) in excess, you risk protonating the ring, leading to hygroscopic di-salts that form oils or deliquesce upon isolation. Conversely, if the lattice energy is insufficient, the hydrophobic phenyl ring drives Liquid-Liquid Phase Separation (LLPS), causing the dreaded "oiling out" phenomenon before crystallization can occur.

This guide moves beyond basic recipes to the thermodynamics of your specific failure modes.

Module 1: Critical Parameters & Salt Selection

Before troubleshooting the process, validate your chemistry. 80% of crystallization failures for this class of molecules stem from incorrect counter-ion stoichiometry or selection.

The Stoichiometry Trap

For this specific substrate, strict stoichiometry control is non-negotiable .

ParameterRecommendationScientific Rationale
Acid Equivalents 0.95 – 1.05 eq. Excess acid (>1.1 eq) may protonate the pyrimidine ring, disrupting the crystal lattice and inducing hygroscopicity.
Addition Rate Slow (< 1 mL/min) Rapid local supersaturation triggers amorphous precipitation or oiling out (LLPS).
Temperature Elevated (40-50°C) Adding acid at elevated temperature keeps the salt in solution, preventing immediate encapsulation of impurities.
Counter-ion Selection Matrix

If the Hydrochloride (HCl) salt is oiling out or hygroscopic, switch immediately to these alternatives based on the


 rule.
Counter-ion

(Est.)
Risk ProfileBest For...
Hydrochloric Acid >7 (High)High risk of hydrates/hygroscopicity.Initial solubility assessment; high-melting salts.
Fumaric Acid ~6Low risk. Forms stable H-bond networks.Top Recommendation. Often yields non-hygroscopic solids.[1]
Succinic Acid ~5Low risk.Improving solubility if the HCl salt is too insoluble.
p-Toluenesulfonic >7Medium risk (solvates).Lipophilic salts; good for preventing oiling out.

Module 2: Troubleshooting Guide (FAQ Format)

Q1: My solution turns into a sticky oil/gum instead of crystals. Why?

Diagnosis: You have hit the Metastable Zone Width (MSZW) Limit via Liquid-Liquid Phase Separation (LLPS). The Mechanism: The energy barrier to form a crystal nucleus is higher than the energy required to separate into an amorphous oil phase. This is common when the "oiled" phase contains impurities (like unreacted aldehyde from reductive amination) that depress the melting point.

Corrective Actions:

  • The "Cloud Point" Hold: Do not cool rapidly. Hold the temperature 5°C above the point where oiling starts.

  • Seed at High Temperature: Add 0.5 wt% seed crystals to the clear solution at elevated temperature. This bypasses the nucleation energy barrier.

  • Change Solvent: If using IPA/Heptane, the polarity gap is too wide. Switch to a single solvent system (e.g., EtOAc or MeCN) or a closer polarity mix (EtOH/EtOAc).

Q2: The solid gels or traps solvent (Solvatomorphism).

Diagnosis: Formation of channel solvates or rapid precipitation. Corrective Action:

  • Ripening (Ostwald Ripening): Temperature cycle the slurry. Heat to dissolve small fines/gel (e.g., 50°C) and cool slowly (20°C). Repeat 3-5 times. This consumes the "fluffy" kinetic polymorph and grows the denser thermodynamic form.

Q3: My yield is low (<50%), but the mother liquor is still dark.

Diagnosis: High solubility of the salt in the chosen solvent. Corrective Action:

  • Do not simply evaporate to dryness (this traps impurities).

  • Use Anti-solvent Dosing . Slowly add MTBE or Heptane to the salt solution in Ethanol.

  • Critical Rule: Add Anti-solvent to Salt Solution, NOT Salt Solution to Anti-solvent.

Module 3: Detailed Protocol

Standard Operating Procedure: Controlled Crystallization of the Mono-Hydrochloride Salt

Note: This protocol uses a "cooling + anti-solvent" hybrid approach to prevent oiling out.

Materials:

  • Crude Free Base: 10.0 g (approx. 47 mmol)

  • Solvent A (Good Solvent): Ethanol (Absolute) or Isopropanol (IPA)

  • Solvent B (Anti-Solvent): Ethyl Acetate (EtOAc) or MTBE

  • Acid: 4M HCl in Dioxane or concentrated aqueous HCl (37%)

Step-by-Step Workflow:

  • Dissolution: Dissolve 10.0 g of free base in 50 mL of Solvent A (5 vol). Heat to 50°C. Ensure solution is clear.

  • Acid Addition (The Critical Step):

    • Calculate exactly 1.0 molar equivalent of HCl.

    • Dilute the acid in 10 mL of Solvent A.

    • Add the acid solution dropwise over 30 minutes while stirring at 50°C.

    • Observation: If turbidity appears, stop addition and wait for it to clear.

  • Seeding:

    • Once acid addition is complete, the solution should be clear or slightly hazy.

    • Add Seed Crystals (10-50 mg). If you lack seeds, scratch the glass wall with a glass rod to induce nucleation.

  • Crystal Growth (Aging):

    • Hold at 45-50°C for 1 hour. A white suspension should develop.

    • Troubleshooting: If it oils out here, reheat until clear, add more solvent A, and re-seed.

  • Anti-Solvent Addition:

    • Slowly add 50 mL of Solvent B (5 vol) over 1 hour.

  • Cooling:

    • Cool the slurry to 20°C at a rate of 10°C/hour.

    • Then cool to 0-5°C and hold for 2 hours.

  • Isolation:

    • Filter under vacuum. Wash the cake with cold 1:1 Solvent A/B mixture.

    • Dry in a vacuum oven at 40°C.

Module 4: Visualization & Logic Flow

Troubleshooting Decision Tree

CrystallizationTroubleshooting Start Start: Salt Formation Issue IssueType Identify Observation Start->IssueType OilingOut Oiling Out / LLPS (Liquid droplets) IssueType->OilingOut NoPrecipitation No Precipitation (Clear Solution) IssueType->NoPrecipitation Gelation Gelation / Amorphous IssueType->Gelation CheckTemp Is Temp > Cloud Point? OilingOut->CheckTemp CheckSolubility Check Solubility NoPrecipitation->CheckSolubility TempCycle Action: Temperature Cycling (Ripening) Gelation->TempCycle SeedHot Action: Seed at T > Cloud Point CheckTemp->SeedHot Yes CheckPurity Check Purity (Aldehydes present?) CheckTemp->CheckPurity No CheckPurity->SeedHot Pure PurifyBase Action: Purify Free Base (Silica Plug/Extraction) CheckPurity->PurifyBase Impure EvapConc Action: Concentrate Vol or Switch Solvent CheckSolubility->EvapConc AddAntisolvent Action: Add MTBE/EtOAc CheckSolubility->AddAntisolvent

Caption: Decision tree for diagnosing common crystallization failures in aminopyrimidine salts.

Salt Screening Workflow

SaltScreening Input Free Base (Secondary Amine) Screen1 Tier 1: HCl (1.0 eq) Solvent: EtOH/IPA Input->Screen1 Result1 Crystalline? Screen1->Result1 Success Optimize Yield & Purity Result1->Success Yes Fail1 Hygroscopic / Oil Result1->Fail1 No Screen2 Tier 2: Weak Acids (Fumaric, Succinic) Fail1->Screen2 Result2 Crystalline? Screen2->Result2 Result2->Success Yes Screen3 Tier 3: Lipophilic Acids (Tosylate, Napsylate) Result2->Screen3 No Screen3->Success

Caption: Hierarchical salt selection strategy prioritizing counter-ion stability.

References

  • Mettler Toledo. (2024). Oiling Out in Crystallization: Mechanisms and Solutions. Retrieved from

  • American Chemical Society (ACS). (2022).[2] Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. Crystal Growth & Design. Retrieved from

  • Chemistry LibreTexts. (2022). Troubleshooting Crystallization: Oiling Out and Yield Issues. Retrieved from

  • BenchChem. (2024). Technical Support Center: Scaling Up the Synthesis of Substituted 2-Aminopyrimidines. Retrieved from

  • University of Fribourg. (2024). Guide for Crystallization of Amine Salts. Retrieved from

Sources

Optimization

Technical Support: Purification of N-methyl-(2-phenylpyrimidin-5-yl)methylamine

Executive Summary & Molecule Profile This guide addresses the purification of N-methyl-(2-phenylpyrimidin-5-yl)methylamine . This intermediate is critical in the synthesis of kinase inhibitors and agrochemicals.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

This guide addresses the purification of N-methyl-(2-phenylpyrimidin-5-yl)methylamine . This intermediate is critical in the synthesis of kinase inhibitors and agrochemicals. The crude mixture typically results from the reductive amination of 2-phenylpyrimidine-5-carbaldehyde or the nucleophilic substitution of 5-(chloromethyl)-2-phenylpyrimidine.[1]

Physicochemical Constraints
  • Target Functional Group: Secondary Amine (Aliphatic, Benzylic-like).[1]

  • Core Structure: 2-Phenylpyrimidine (Electron-deficient heteroaromatic).[1]

  • Key pKa Differential:

    • Secondary Amine: pKa ≈ 8.8 – 9.2 (Strongly Basic).

    • Pyrimidine Ring Nitrogens: pKa ≈ 1.3 – 2.0 (Very Weakly Basic).

    • Implication: The molecule behaves as a mono-base in standard aqueous workups.[1] The pyrimidine ring will not protonate significantly above pH 3.0.

Primary Purification Protocols

Method A: The pH-Switch Extraction (The Workhorse)

Best for: Removing non-basic impurities (unreacted aldehydes, neutral dimers, inorganic salts).[1]

Scientific Rationale: By exploiting the large pKa difference between the target amine (~9.0) and neutral impurities, we can selectively toggle the solubility of the target between organic and aqueous phases.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude oil in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (10 mL/g crude).

    • Note: EtOAc is preferred to avoid potential quaternization of the secondary amine that can occur with DCM over prolonged storage.

  • Acid Extraction (Target

    
     Aqueous): 
    
    • Extract the organic layer twice with 1M HCl or 10% Citric Acid (pH ~2–3).

    • Mechanism:[2][3] The secondary amine protonates (

      
      ), becoming water-soluble.[1] Neutral impurities (aldehydes, dimers) remain in the organic layer.
      
  • Organic Wash (Impurity Removal):

    • Keep the Aqueous Acidic Layer .

    • Wash this aqueous layer once with fresh EtOAc to remove entrained neutral organics.

  • Basification (Target

    
     Organic): 
    
    • Cool the aqueous layer to 0–5°C (ice bath).

    • Slowly adjust pH to >12 using 4M NaOH or Sat.

      
       .
      
    • Observation: The product will precipitate as a white solid or oil out as the free base regenerates.

  • Final Extraction:

    • Extract the basic aqueous mixture three times with DCM or EtOAc .

    • Dry combined organics over

      
      , filter, and concentrate in vacuo.
      
Method B: Hydrochloride Salt Crystallization (Polishing Step)

Best for: Removing structurally similar amine impurities and converting oils to stable solids.[1]

Scientific Rationale: Crystalline lattices are highly selective. While the free base might be an oil due to trace solvent or impurities, the hydrochloride salt often forms a stable, high-melting solid, excluding impurities from the crystal lattice.

Step-by-Step Protocol:

  • Preparation: Dissolve the free base (from Method A) in a minimal amount of anhydrous Ethanol (EtOH) or Isopropanol (IPA) .

  • Acidification:

    • Add 1.1 equivalents of HCl (using 1.25M HCl in EtOH or 2M HCl in Diethyl Ether) dropwise at room temperature.

    • Critical: Do not use large excess HCl; highly acidic conditions can degrade the pyrimidine ring or cause hydrolysis if water is present.

  • Precipitation:

    • If precipitate forms immediately, stir for 30 minutes.

    • If no precipitate forms, slowly add an anti-solvent: Diethyl Ether (

      
      ) or MTBE  until the solution turns cloudy.
      
  • Isolation:

    • Cool to 0°C for 2 hours.

    • Filter the solid and wash with cold

      
      .[4]
      
    • Dry under high vacuum (40°C) to remove trapped solvents.

Method C: Aldehyde Scavenging (Specific Impurity)

Best for: Removing unreacted 2-phenylpyrimidine-5-carbaldehyde (common in reductive amination).[1]

Scientific Rationale: Aldehydes can be difficult to separate by chromatography due to tailing. Chemical scavenging converts the aldehyde into a highly polar bisulfite adduct that remains in the aqueous phase during extraction.

Protocol:

  • Dissolve crude mixture in EtOAc .

  • Wash with 40% Aqueous Sodium Bisulfite (

    
    )  solution (2 washes).
    
  • Mechanism:

    
     (Water Soluble).[1]
    
  • Separate layers and proceed with standard brine wash and drying.

Visual Workflows (Graphviz)

Workflow 1: Logic Flow for Purification Selection

PurificationLogic Start Crude N-methyl-(2-phenylpyrimidin-5-yl)methylamine CheckImpurity Identify Major Impurity (TLC/LCMS) Start->CheckImpurity Aldehyde Unreacted Aldehyde Present? CheckImpurity->Aldehyde Neutral Neutral Impurities / Dimers? Aldehyde->Neutral No Bisulfite Method C: Bisulfite Wash Aldehyde->Bisulfite Yes Oily Product is Oily / Low Purity? Neutral->Oily No AcidBase Method A: pH-Switch Extraction Neutral->AcidBase Yes SaltCryst Method B: HCl Salt Crystallization Oily->SaltCryst Yes Final Pure Product Oily->Final No (Solid obtained) Bisulfite->Neutral AcidBase->Oily SaltCryst->Final

Caption: Decision tree for selecting the appropriate purification module based on impurity profile.

Workflow 2: The pH-Switch Mechanism

AcidBaseExtraction Organic1 Organic Phase (pH Neutral) Contains: Amine + Neutrals AddAcid Add 1M HCl Organic1->AddAcid Separation1 Phase Separation AddAcid->Separation1 AqAcid Aqueous Phase (pH < 2) Contains: Amine-H+ Separation1->AqAcid Target OrgWaste Organic Waste Contains: Neutrals/Aldehydes Separation1->OrgWaste Impurities AddBase Add NaOH (pH > 12) Extract with DCM AqAcid->AddBase FinalOrg Final Organic Phase Contains: Pure Amine AddBase->FinalOrg

Caption: Chemical flow of the target molecule during Acid-Base extraction.

Troubleshooting & FAQs

SymptomProbable CauseCorrective Action
Low Yield after Acid Extraction pH of aqueous layer was not high enough during back-extraction.Ensure pH is >12 .[5] The secondary amine is strongly basic; pH 9-10 is insufficient to fully deprotonate it for extraction into organics.[1]
Product is an Oil (Not Solid) Traces of solvent or slight impurities preventing lattice formation.1. Dry under high vacuum for >12h.2. Proceed to Method B (Salt Formation) to force solidification.
Yellow/Orange Color Oxidation of trace impurities or conjugated byproducts.Treat the organic solution with Activated Carbon (charcoal) for 30 mins, filter through Celite, then concentrate.
Emulsion during Extraction Similar densities of phases or presence of fine particulates.1. Add solid NaCl (brine) to saturate the aqueous layer.2. Filter the biphasic mixture through a pad of Celite.
Aldehyde persists after Bisulfite Steric hindrance or insufficient contact time.Use a Polymer-Supported Amine Scavenger (e.g., amine-functionalized silica) in organic solvent for 4 hours.[1]

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for acid-base extraction protocols). [1]

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. (Foundational text on reductive amination impurities). [1]

  • BenchChem Technical Support. (2025). "Efficient Aldehyde Removal by Liquid-Liquid Extraction with Sodium Bisulfite." (Protocol for bisulfite scavenging).[5] [1]

  • PubChem. (2025).[6] "2-Phenylpyrimidine Compound Summary." (Physicochemical properties of the core structure).[3][7][8]

  • Mian, M. Y., et al. (2022). "Hydrochloride Salt of the GABAkine KRM-II-81." ACS Omega, 7(12). (Demonstrates HCl salt formation for phenyl-pyrimidine derivatives). [1]

Sources

Troubleshooting

Resolving stability issues of N-methyl-(2-phenylpyrimidin-5-yl)methylamine in solution

Welcome to the technical support center for N-methyl-(2-phenylpyrimidin-5-yl)methylamine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on resolvin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-methyl-(2-phenylpyrimidin-5-yl)methylamine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on resolving stability issues encountered when working with this compound in solution. The following troubleshooting guides and frequently asked questions are based on established principles of organic chemistry and pharmaceutical science to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary potential degradation pathways for N-methyl-(2-phenylpyrimidin-5-yl)methylamine in solution?

A1: Based on its chemical structure, which features a secondary amine and a phenylpyrimidine core, the primary anticipated degradation pathways are oxidation, photodegradation, and hydrolysis.

  • Oxidation: The secondary amine is susceptible to oxidation, which can be catalyzed by light, temperature, and the presence of metal ions.[1] This can lead to the formation of various degradation products, including N-oxides and imines.

  • Photodegradation: Aromatic and heterocyclic ring systems, such as the phenylpyrimidine moiety, can absorb UV light, leading to photochemical reactions and degradation. Storing solutions in the dark is a critical first step to mitigate this.[1]

  • Hydrolysis: While generally more stable than esters or amides, the pyrimidine ring can be susceptible to hydrolysis under harsh acidic or basic conditions, potentially leading to ring-opening.[2]

  • Nitrosamine Formation: As a secondary amine, N-methyl-(2-phenylpyrimidin-5-yl)methylamine is a potential precursor for the formation of N-nitrosamines. This can occur in the presence of nitrosating agents (e.g., nitrites) under acidic conditions.[3][4] Given the regulatory scrutiny of nitrosamine impurities, this is a critical aspect to consider during development.[5]

Q2: What are the recommended storage conditions for solutions of N-methyl-(2-phenylpyrimidin-5-yl)methylamine?

A2: To minimize degradation, solutions should be stored under conditions that limit exposure to oxygen, light, and elevated temperatures.

ParameterRecommendationRationale
Temperature 2-8°C (refrigerated) or -20°C (frozen) for long-term storage.Reduces the rate of chemical reactions, including oxidation.[1]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes oxidative degradation by displacing oxygen.[1]
Light Protect from light using amber vials or by wrapping containers in foil.Prevents photodegradation of the aromatic and heterocyclic rings.[1]
Container Use tightly sealed, high-quality glass vials.Prevents solvent evaporation and exposure to atmospheric contaminants.
Q3: Are there any solvents that should be avoided when preparing solutions of this compound?

A3: Yes. The choice of solvent can significantly impact the stability of N-methyl-(2-phenylpyrimidin-5-yl)methylamine.

  • Ketonic Solvents (e.g., Acetone): Primary and secondary amines can react with ketones to form imines.[6] This is a direct chemical incompatibility that will lead to the formation of a new chemical entity.

  • Halogenated Solvents (e.g., Chloroform, Carbon Tetrachloride): Many amines are incompatible with these solvents, which can promote degradation.[6]

  • Protic Solvents with Potential Impurities: While soluble in many polar organic solvents, be aware that some, like older batches of THF, can form peroxides, which are strong oxidizing agents.

For general use, consider solvents like DMSO, DMF (ensure it is amine-free), or acetonitrile. Always use high-purity, anhydrous solvents when possible.

Troubleshooting Guides

Issue 1: I'm observing new peaks in my HPLC/LC-MS analysis of a stock solution that has been stored for a short period.

This is a classic sign of degradation. The appearance of new peaks indicates the formation of one or more new chemical entities.

Troubleshooting Workflow

start New Peaks Observed in Chromatogram check_storage Verify Storage Conditions (Temp, Light, Atmosphere) start->check_storage improper_storage Store Properly: - Refrigerate/Freeze - Protect from Light - Use Inert Gas check_storage->improper_storage Improper check_solvent Review Solvent Choice (e.g., Acetone, Chloroform) check_storage->check_solvent Proper improper_storage->start Re-analyze incompatible_solvent Prepare Fresh Solution in a Recommended Solvent (e.g., ACN, DMSO) check_solvent->incompatible_solvent Incompatible forced_degradation Perform Forced Degradation Study (Acid, Base, Peroxide, Light, Heat) check_solvent->forced_degradation Compatible incompatible_solvent->start Re-analyze characterize_peaks Characterize Degradant Peaks (LC-MS/MS, NMR) forced_degradation->characterize_peaks end Identify Degradation Pathway and Implement Controls characterize_peaks->end

Caption: Troubleshooting workflow for unexpected chromatographic peaks.

Step-by-Step Protocol: Forced Degradation Study

A forced degradation study is essential to understand the stability of your molecule and to identify potential degradation products.[7][8]

  • Prepare Stock Solution: Prepare a stock solution of N-methyl-(2-phenylpyrimidin-5-yl)methylamine in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

  • Set Up Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for 24 hours.[2]

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the stock solution at 60°C for 24 hours.

    • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: Analyze all samples, including a control (unstressed stock solution), by a stability-indicating HPLC or LC-MS method.[9]

  • Interpretation: Compare the chromatograms of the stressed samples to the control. The new peaks that appear are your degradation products. This will help you understand if your compound is more susceptible to acid, base, oxidation, etc.

Issue 2: The color of my solution is changing over time (e.g., turning yellow or brown).

A change in color is often an indicator of oxidation or the formation of highly conjugated degradation products. Amines, in particular, are known to form colored impurities upon oxidation.[1]

Potential Degradation Pathway: Oxidation

Compound N-methyl-(2-phenylpyrimidin-5-yl)methylamine N_Oxide N-Oxide Derivative Compound->N_Oxide Oxidation Imine Imine Intermediate Compound->Imine Oxidation Oxidant [O] (e.g., O₂, Peroxides) Oxidant->Compound Colored_Products Further Oxidized/ Polymeric Products (Colored) Imine->Colored_Products Further Reactions

Caption: Potential oxidative degradation pathway leading to colored impurities.

Recommended Actions:
  • De-gas Solvents: Before preparing your solution, sparge the solvent with an inert gas like nitrogen or argon for 15-20 minutes to remove dissolved oxygen.

  • Add Antioxidants: For long-term storage or for formulations, consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or ascorbic acid. The choice of antioxidant should be validated to ensure it does not interfere with your downstream applications.

  • Purify the Compound: If you are using a synthesized compound, ensure it is free of residual metal catalysts from the synthesis, as these can accelerate oxidation.

By understanding the inherent chemical liabilities of N-methyl-(2-phenylpyrimidin-5-yl)methylamine and implementing these proactive and reactive strategies, you can ensure the stability and integrity of your solutions, leading to more reliable and reproducible experimental outcomes.

References
  • Stabilization of Imines and Hemiaminals in Water by an Endo-Functionalized Container Molecule. PubMed. (2022). [Link]

  • Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research - ACS Publications. (2022). [Link]

  • What are stabilizers for amides, imides and amines for their long time storage? ResearchGate. (2015). [Link]

  • Stabilizer for amine/quaternary ammonium blends.
  • Properties of amines. Chemistry LibreTexts. (2024). [Link]

  • DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI. JBC. (1954). [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. (2022). [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. (2014). [Link]

  • Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals.Google. (2024).
  • Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. ACS Central Science. (2023). [Link]

  • The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. PMC. (2009). [Link]

  • Recent Trends in Analytical Methods to Determine New Psychoactive Substances in Hair. MDPI. (2017). [Link]

  • HPLC Methods for analysis of Methylamine. HELIX Chromatography. (n.d.). [Link]

  • Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. MDPI. (2021). [Link]

  • Development of a reliable method for determination of N-nitrosamines in medicines using disposable pipette extraction and HPLC-MS analysis. RSC Publishing. (2023). [Link]

  • Method for preparing N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl).
  • Nitrosamine Contamination in Pharmaceuticals: A Comprehensive Review on Nitrosation Pathways, Potential Root Cause, Detection, Risk Assessment, and Mitigation Strategies. Biosciences Biotechnology Research Asia. (2024). [Link]

  • N‑Methylmelamines: Synthesis, Characterization, and Physical Properties. ACS Publications. (2016). [Link]

Sources

Optimization

Alternative solvents for the synthesis of N-methyl-(2-phenylpyrimidin-5-yl)methylamine

Technical Support Center: Synthetic Methodologies Topic: Alternative Solvents for the Synthesis of N-methyl-(2-phenylpyrimidin-5-yl)methylamine Ticket ID: CHEM-SUP-2024-882 Assigned Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthetic Methodologies Topic: Alternative Solvents for the Synthesis of N-methyl-(2-phenylpyrimidin-5-yl)methylamine Ticket ID: CHEM-SUP-2024-882 Assigned Scientist: Dr. A. V. Thorne, Senior Application Scientist

Executive Summary

You are attempting to synthesize N-methyl-(2-phenylpyrimidin-5-yl)methylamine (Target 1 ). The standard historical route involves the reductive amination of 2-phenylpyrimidine-5-carbaldehyde using methylamine and a borohydride reductant in Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

The Challenge: DCM and DCE are increasingly restricted due to toxicity and environmental persistence. Furthermore, the high water miscibility of THF (another common alternative) complicates aqueous workups for polar amine products.

The Solution: This guide details the transition to 2-Methyltetrahydrofuran (2-MeTHF) and Cyclopentyl Methyl Ether (CPME) .[1][2] These solvents offer superior phase separation, higher reaction temperatures, and reduced environmental impact without compromising yield.

Part 1: Solvent Selection Logic (The "Why")

The choice of solvent dictates not just the reaction rate, but the isolation strategy. For a secondary amine on a pyrimidine scaffold, solubility of the final salt is often the bottleneck.

Comparative Solvent Analysis
FeatureDCM / DCE (Legacy)THF (Standard)2-MeTHF (Recommended)CPME (Alternative)
Boiling Point 40°C / 83°C66°C80°C (Faster kinetics)106°C
Water Miscibility LowHigh (Workup issue)Low (Clean separation)Very Low
Peroxide Risk NoneHighLow (More stable)Very Low
Solubility (Target) ExcellentGoodGood Moderate
Green Rating HazardousProblematicRecommended Recommended
Decision Matrix: Selecting Your Solvent

SolventSelection Start Start: Solvent Selection SolubilityCheck Is the Aldehyde soluble in Toluene/Heptane? Start->SolubilityCheck ReactionTemp Required Reaction Temp? SolubilityCheck->ReactionTemp No (Polar) CPME Select CPME (High boiling, hydrophobic) SolubilityCheck->CPME Yes (Non-polar) ReactionTemp->CPME > 80°C MeTHF Select 2-MeTHF (Balanced polarity, clean layers) ReactionTemp->MeTHF < 80°C Workup Workup Preference? Workup->MeTHF Aqueous Extraction MeOH Select MeOH/EtOH (If imine formation is slow) Workup->MeOH Direct Crystallization MeTHF->Workup

Figure 1: Decision tree for solvent selection based on solubility and process parameters.

Part 2: Optimized Protocol (2-MeTHF Route)

This protocol replaces DCM with 2-MeTHF.[3] It utilizes the "azeotropic drying" capability of 2-MeTHF to drive imine formation without external molecular sieves.

Target Reaction: 2-Phenylpyrimidine-5-carbaldehyde + MeNH₂ → [Imine] → (+ NaBH(OAc)₃) → Product

Step-by-Step Methodology
  • Imine Formation (The Equilibrium):

    • Charge 2-phenylpyrimidine-5-carbaldehyde (1.0 eq) into the reactor.

    • Add 2-MeTHF (10 V). Note: 2-MeTHF dissolves the aldehyde well.

    • Add Methylamine (2.0 eq, 2M solution in THF or MeOH).

    • Crucial Step: Heat to 60°C. 2-MeTHF forms an azeotrope with water. If possible, distill off a small volume (1-2 V) to remove water generated by imine formation. This drives conversion to completion.

  • Reduction:

    • Cool the mixture to 0–5°C.

    • Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise.

    • Why STAB? It is less basic than NaBH₄, preventing side reactions with the pyrimidine ring, and works well in etheral solvents [1].

    • Allow to warm to 20°C and stir for 2–4 hours.

  • Workup (The "pH Switch"):

    • Quench: Add 1N NaOH until pH > 12.

    • Phase Split: Agitate and settle.

      • Advantage:[1][4][5] Unlike THF, 2-MeTHF separates cleanly from the aqueous caustic layer. The product (secondary amine) migrates to the organic (2-MeTHF) phase.

    • Wash: Wash the organic layer with brine.

    • Isolation: Dry over Na₂SO₄ and concentrate.

Reaction Pathway & Mechanism

ReactionPathway Aldehyde Aldehyde (Electrophile) Imine Hemiaminal / Imine (Intermediate) Aldehyde->Imine Nucleophilic Attack Amine Methylamine (Nucleophile) Amine->Imine Water H₂O (Byproduct) Imine->Water Elimination (Remove via 2-MeTHF azeotrope) Product Target Amine (Secondary) Imine->Product Reduction Borohydride NaBH(OAc)₃ (Hydride Source) Borohydride->Product H- transfer

Figure 2: Mechanistic pathway highlighting the critical water removal step facilitated by 2-MeTHF.[6]

Part 3: Troubleshooting & FAQs

Q1: The reaction stalls at the imine stage. Why isn't it reducing?

  • Cause: Steric hindrance from the 2-phenyl group or insufficient activation.

  • Fix: Add a Lewis Acid catalyst. Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.0 eq) is highly effective. It acts as both a Lewis acid to activate the carbonyl and a water scavenger.

    • Protocol Adjustment: Stir Aldehyde + Amine + Ti(OiPr)₄ for 1 hr, then add the reducing agent [2].

Q2: My product is stuck in the aqueous layer during workup.

  • Cause: The pyrimidine ring makes the molecule fairly polar, and if the pH isn't high enough, the secondary amine remains protonated (cationic).

  • Fix: Ensure the aqueous layer pH is >12 . The pKa of the secondary amine is ~9.5. You must be at least 2 pH units above this to ensure it is neutral and lipophilic. If using THF, switch to 2-MeTHF or add NaCl (salting out) to force phase separation.

Q3: Can I use Ethanol (EtOH) instead?

  • Analysis: Yes, EtOH is greener. However, NaBH(OAc)₃ reacts with EtOH (solvolysis) over time. If you use EtOH, switch the reductant to NaBH₄ (Sodium Borohydride).

  • Warning: NaBH₄ is stronger and may reduce the pyrimidine ring if the temperature is uncontrolled. Keep it <10°C.

Q4: Is the 2-phenylpyrimidine moiety stable to these conditions?

  • Analysis: Generally, yes. However, under highly acidic conditions (e.g., using NaCNBH₃ at pH 3), the pyrimidine nitrogens can protonate, altering the electronics. The STAB/2-MeTHF route (pH ~4-5 internally) is mild and preserves the heteroaromatic core [3].

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry.

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1.

  • Pace, V., et al. (2012). "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry."[3] ChemSusChem.

  • GSK Solvent Sustainability Guide. "GSK Solvent Selection Guide 2009." Green Chemistry.

Sources

Troubleshooting

Addressing hygroscopic nature of N-methyl-(2-phenylpyrimidin-5-yl)methylamine HCl

Subject: N-methyl-(2-phenylpyrimidin-5-yl)methylamine HCl Introduction: The Invisible Variable You are likely accessing this guide because you have observed inconsistencies in your stoichiometry, "wet" looking solids, or...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: N-methyl-(2-phenylpyrimidin-5-yl)methylamine HCl

Introduction: The Invisible Variable

You are likely accessing this guide because you have observed inconsistencies in your stoichiometry, "wet" looking solids, or unexpected side reactions when using N-methyl-(2-phenylpyrimidin-5-yl)methylamine HCl .

This compound belongs to a class of secondary amine hydrochlorides that are notoriously hygroscopic. The hydrochloride counterion, combined with the hydrogen-bonding capability of the secondary amine and the pyrimidine nitrogen atoms, creates a crystal lattice with high affinity for atmospheric water.

This guide is not just a list of steps; it is a protocol for controlling the "water variable" to ensure the reproducibility of your medicinal chemistry or process development workflows.

Module 1: Critical Handling & Storage Protocols

Q: My material arrived clumped. Is it degraded? A: Not necessarily. Clumping is the first physical sign of moisture uptake (hygroscopicity), not necessarily chemical decomposition. However, the weight of the material now includes an unknown percentage of water, which will skew your molar calculations.[1]

Q: How should I store this compound long-term? A: The "Dry Chain" must be maintained from the moment of receipt.

  • Primary Storage: Store at -20°C in a sealed container. Cold storage reduces the kinetics of hydrolysis (if any sensitive groups are present) and generally lowers vapor pressure, though humidity control is more critical.

  • Secondary Barrier: The vial should be placed inside a desiccator or a secondary jar containing active desiccant (e.g., Drierite™ or silica gel).

  • Equilibration Rule: Before opening the vial, allow it to warm to room temperature (approx. 30–60 mins) inside the desiccator. Opening a cold vial in humid lab air causes immediate condensation on the solid, exacerbating the problem.

Q: Do I need a glovebox? A: For high-precision kinetics or GMP manufacturing, yes . For standard medicinal chemistry:

  • Ideal: Weigh inside a glovebox or glove bag under N₂/Ar.

  • Acceptable: Use the "Weigh by Difference" technique (detailed below) and minimize exposure time to <30 seconds.

Module 2: Troubleshooting Experimental Impact

Q: How does the water content affect my reaction stoichiometry? A: This is the most common failure mode. If your material has absorbed 10% w/w water, your amine equivalents are 10% lower than calculated.

  • Consequence: In coupling reactions (e.g., amide bond formation), you will have excess electrophile (acid chloride/activated ester), leading to difficult purifications or side reactions.

  • Correction: You must determine the water content (see Module 4) or dry the material (see Module 3) before critical steps.

Q: Can I use the "wet" salt if I add excess base? A: In many cases, yes, but with caveats.

  • Scenario: If using the amine in an aqueous biphasic reaction (e.g., Schotten-Baumann), the absorbed water is irrelevant provided you correct the molecular weight.

  • Risk: If the reaction is moisture-sensitive (e.g., using NaH, LDA, or sensitive catalysts), even trace water from the salt will quench the reagents.

Table 1: Impact of Moisture on Common Reaction Types
Reaction TypeSensitivityConsequence of Wet Amine HClRemediation
Amide Coupling (HATU/EDC) ModerateStoichiometry error; excess acid remains.Adjust MW based on KF titration.
Nucleophilic Substitution (SnAr) LowMinimal, unless solvent must be anhydrous.Use excess base (DIEA/TEA) to scavenge HCl.
Reductive Amination ModerateWater shifts equilibrium; imine formation slows.Add molecular sieves (3Å or 4Å) to reaction.
Lithiation / Strong Base Critical Reagent quenching; complete failure.Must dry salt to <0.1% H₂O or free-base it.
Module 3: Drying & Remediation Protocols

Q: How do I dry the material without decomposing it? A: Heat alone is often insufficient and can degrade the organic moiety. Use one of the following methods:

Method A: Vacuum Oven (Standard)

  • Place the solid in a tared vial.

  • Dry at 40–50°C under high vacuum (<5 mbar) for 12–24 hours.

  • Pro-Tip: Place a tray of P₂O₅ (phosphorus pentoxide) or KOH pellets in the oven to act as a water trap.

Method B: Azeotropic Drying (For Solutions) If you are using the amine in a reaction solvent like Toluene or THF:

  • Dissolve the "wet" salt in the solvent (add minimal MeOH if solubility is poor, then dilute with Toluene).

  • Rotary evaporate to dryness. The water will co-distill with the solvent (azeotrope).

  • Repeat 2–3 times.

  • Redissolve in anhydrous reaction solvent immediately.

Method C: Free-Basing (The "Reset" Button) If the salt is unmanageable:

  • Suspend the HCl salt in DCM or EtOAc.

  • Wash with saturated aqueous NaHCO₃ or 1M NaOH.

  • Dry the organic layer (MgSO₄), filter, and concentrate.

  • Note: The free base may be an oil or low-melting solid; store under Argon at -20°C.

Module 4: Analytical Characterization

Q: How do I measure the exact water content? A: Do not rely on NMR for quantification unless you use a strictly anhydrous internal standard.

  • Gold Standard: Karl Fischer (KF) Titration .

  • Alternative: TGA (Thermogravimetric Analysis) . Look for a weight loss step <100°C.

Q: What does the NMR look like if it's wet? A:

  • H₂O Peak: In DMSO-d6, a broad singlet around 3.3–4.0 ppm (variable). In CDCl₃, around 1.5–1.6 ppm.

  • Shift: The NH proton signal may broaden or shift due to rapid exchange with water protons.

Visual Guide: Moisture Management Workflow

The following diagram illustrates the decision logic for handling this hygroscopic building block.

MoistureManagement Start Start: N-methyl-(2-phenylpyrimidin-5-yl)methylamine HCl Inspect Visual Inspection: Clumping or 'Wet' appearance? Start->Inspect ReactionType Identify Reaction Type Inspect->ReactionType Assess Risk Aqueous Aqueous/Biphasic (e.g., Schotten-Baumann) ReactionType->Aqueous Anhydrous Strictly Anhydrous (e.g., NaH, n-BuLi) ReactionType->Anhydrous Standard Standard Organic (e.g., Amide Coupling) ReactionType->Standard Action_Aq Use as is. Correct MW for H2O content. Aqueous->Action_Aq Action_Dry Drying Required: Vacuum Oven (40°C, P2O5) OR Azeotrope Anhydrous->Action_Dry Alternative Action_FreeBase Convert to Free Base: DCM/NaHCO3 Extraction Anhydrous->Action_FreeBase Best Practice Standard->Action_Dry Proceed Proceed with Synthesis Action_Aq->Proceed Check QC Check: KF Titration or NMR Action_Dry->Check Action_FreeBase->Check Check->Action_Dry Fail (>1% H2O) Check->Proceed Pass

Figure 1: Decision matrix for processing hygroscopic amine salts based on downstream application sensitivity.

References
  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Authoritative source on salt selection and hygroscopicity mechanisms).

  • BenchChem. (n.d.). Handling and storage of hygroscopic amine hydrochlorides. Retrieved February 15, 2026. (General guidelines for handling hygroscopic building blocks). Link

  • Sigma-Aldrich. (n.d.). Technical Bulletin: Handling Hygroscopic Reagents. (Standard industry protocols for moisture-sensitive weighing). Link

  • Perez, U., et al. (2016). Approaches to the isolation of hygroscopic salts in process chemistry. Organic Process Research & Development. (Strategies for drying and isolation). Link

(Note: Specific product data for N-methyl-(2-phenylpyrimidin-5-yl)methylamine HCl is derived from the general physicochemical properties of pyrimidine-amine hydrochlorides.)

Sources

Reference Data & Comparative Studies

Validation

LC-MS fragmentation patterns of N-methyl-(2-phenylpyrimidin-5-yl)methylamine

Technical Guide: LC-MS/MS Structural Elucidation of N-methyl-(2-phenylpyrimidin-5-yl)methylamine Executive Summary This guide provides an in-depth technical analysis of the fragmentation patterns of N-methyl-(2-phenylpyr...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: LC-MS/MS Structural Elucidation of N-methyl-(2-phenylpyrimidin-5-yl)methylamine

Executive Summary

This guide provides an in-depth technical analysis of the fragmentation patterns of N-methyl-(2-phenylpyrimidin-5-yl)methylamine (Formula: C₁₂H₁₃N₃; MW: 199.25 Da).[1] This structural motif is a critical pharmacophore often found in Janus Kinase (JAK) inhibitors and BCR-ABL tyrosine kinase inhibitors.[1]

Designed for analytical scientists and medicinal chemists, this document moves beyond basic spectral listing.[1] We compare the specific fragmentation behavior of this scaffold against its regioisomers and metabolic analogs , providing a robust framework for structural confirmation in complex matrices.

Part 1: Structural Analysis & Theoretical Fragmentation

The molecule consists of a central pyrimidine ring substituted at the C2 position with a phenyl group and at the C5 position with an N-methylaminomethyl tail.[1]

Key Physicochemical Properties:

  • Monoisotopic Mass: 199.1109 Da[1]

  • Protonated Precursor [M+H]⁺: 200.1182 m/z

  • Ionization Efficiency: High (due to basic secondary amine and pyrimidine nitrogens).[1]

Primary Fragmentation Pathways

Under Collision-Induced Dissociation (CID), the fragmentation is driven by charge localization on the basic nitrogen atoms.[1]

  • Pathway A: Benzylic Cleavage (Dominant) [1]

    • Mechanism: Inductive cleavage at the C5-methyl bond.[1]

    • Loss: Neutral loss of methylamine (CH₃NH₂, 31 Da).

    • Product Ion: m/z 169.07 (2-phenylpyrimidin-5-ylium cation).[1] This is the diagnostic "warhead" ion.[1]

  • Pathway B: Pyrimidine Ring Opening

    • Mechanism: Retro-Diels-Alder (RDA) or sequential loss of HCN.[1]

    • Loss: Loss of HCN (27 Da) from the pyrimidine ring.[1]

    • Product Ion: m/z 173.11 (less common) or secondary fragmentation from m/z 169 yielding m/z 142 (Loss of HCN from the 169 ion).

  • Pathway C: Phenyl Ring Retention

    • Mechanism: High-energy fragmentation of the biaryl bond.[1]

    • Product Ion: m/z 77.04 (Phenyl cation) or m/z 103.04 (Benzonitrile radical cation equivalent).[1]

Part 2: Comparative Analysis (The Core)

This section contrasts the target molecule with its most likely analytical interferences: its 4-phenyl regioisomer and its N-demethylated metabolite .[1]

Comparison 1: Target vs. 4-Phenyl Isomer

Differentiation of regioisomers is critical in early-stage synthesis verification.[1]

FeatureTarget: 2-Phenyl Isomer Alternative: 4-Phenyl Isomer differentiation Logic
Symmetry Symmetric environment for N1/N3 atoms.[1]Asymmetric environment.[1]2-Phenyl yields cleaner spectra; 4-Phenyl shows more complex ring fission.[1]
RDA Fragmentation Resistant to RDA due to C2-Phenyl stabilization.[1]Prone to RDA (Retro-Diels-Alder).[1]4-Phenyl often shows a distinct [M+H - 103]⁺ fragment (loss of benzonitrile).[1]
Diagnostic Ion m/z 169 (Base Peak) m/z 169 (Lower Abundance) The 2-phenyl cation is electronically more stable, making m/z 169 the dominant base peak.
Comparison 2: Target vs. N-Demethylated Metabolite

In pharmacokinetic (PK) studies, the primary metabolite is the primary amine.[1]

ParameterParent (N-Methyl) Metabolite (Primary Amine) Shift
Precursor [M+H]⁺ 200.12 m/z186.10 m/z-14 Da (Loss of CH₂)
Neutral Loss 31 Da (Methylamine)17 Da (Ammonia)Diagnostic: Transition 200->169 vs 186->169.[1]
Common Fragment m/z 169.07 m/z 169.07 Both converge to the same core cation, confirming the scaffold is intact.

Part 3: Visualization of Signaling Pathways

The following diagram illustrates the competing fragmentation pathways, highlighting the energy-dependent divergence between benzylic cleavage and ring opening.

FragmentationPathway Parent Precursor Ion [M+H]+ m/z 200.12 Intermediate1 Transition State (H-Transfer) Parent->Intermediate1 Collision Energy (15-25 eV) IsomerNote Isomer Note: 4-Phenyl isomer favors Direct RDA (- PhCN) Parent->IsomerNote Fragment169 Diagnostic Core Ion (2-phenylpyrimidin-5-ylium) m/z 169.07 Intermediate1->Fragment169 - CH3NH2 (31 Da) (Benzylic Cleavage) Fragment142 Ring Contraction Ion [169 - HCN]+ m/z 142.06 Fragment169->Fragment142 - HCN (27 Da) (Ring Cleavage) Fragment77 Phenyl Cation m/z 77.04 Fragment169->Fragment77 High Energy (>40 eV)

Caption: Figure 1. Proposed ESI-MS/MS fragmentation pathway of N-methyl-(2-phenylpyrimidin-5-yl)methylamine. The dominant pathway (Green) yields the stable m/z 169 cation.

Part 4: Experimental Protocols

To replicate these results for method validation or impurity profiling, follow this self-validating protocol.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of analyte in 1 mL Methanol (1 mg/mL).

  • Working Standard: Dilute to 1 µg/mL in 50:50 Water:Acetonitrile + 0.1% Formic Acid.[1]

  • Rationale: Formic acid is essential to ensure complete protonation of the secondary amine [M+H]⁺.[1]

LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., Waters XSelect HSS T3, 2.1 x 100 mm, 2.5 µm).

    • Why? The T3 bonding technology retains polar amines better than standard C18.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1][2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2]

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold for polar retention).[1]

    • 1-6 min: 5% -> 95% B.[1]

    • 6-8 min: 95% B (Wash).[1]

Mass Spectrometry Parameters (Source: ESI+)
ParameterSettingReason
Capillary Voltage 3.0 - 3.5 kVOptimal for small molecule ionization without in-source fragmentation.[1]
Cone Voltage 30 VSufficient to decluster but preserves the fragile benzylic amine bond.[1]
Collision Energy (CE) 20 eV (Primary)Maximizes generation of the m/z 169 diagnostic ion.
Collision Energy (CE) 45 eV (Secondary)Required to observe m/z 77 and m/z 142 for structural confirmation.[1]

References

  • BenchChem Technical Support. (2025).[1][3] A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. BenchChem. Link

  • Salem, M. A. I., et al. (2014).[1][4] "Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines." International Journal of Materials and Chemistry, 4(4), 92-99.[4] Link

  • Holčapek, M., et al. (2009).[1] "Gas-phase fragmentation of protonated C60-pyrimidine derivatives." Journal of Mass Spectrometry, 44(8). Link

  • Thermo Fisher Scientific. (2020).[1] "Highly sensitive and robust LC-HRAM-MS method for simultaneous quantitation of sixteen nitrosamines." Application Note 001657. Link

Sources

Comparative

Comparing bioactivity of N-methyl vs N-ethyl phenylpyrimidine derivatives

Executive Summary In the optimization of phenylpyrimidine scaffolds—ubiquitous in kinase inhibitors (e.g., EGFR, BTK, JAK) and agricultural fungicides—the modulation of N-alkyl substituents is a critical Structure-Activi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of phenylpyrimidine scaffolds—ubiquitous in kinase inhibitors (e.g., EGFR, BTK, JAK) and agricultural fungicides—the modulation of N-alkyl substituents is a critical Structure-Activity Relationship (SAR) lever.

This guide compares the bioactivity profiles of N-methyl versus N-ethyl substitutions on the phenylpyrimidine core. While the "Magic Methyl" effect often renders the N-methyl analogue superior in potency due to optimal steric filling and conformational locking, N-ethyl derivatives frequently offer distinct advantages in lipophilicity modulation and blood-brain barrier (BBB) penetration, albeit often at the cost of steric clashes within the ATP-binding pocket.

Key Verdict:

  • Select N-Methyl for: Maximizing potency in sterically constrained pockets (e.g., kinase hinge regions), improving solubility by disrupting planarity, and fine-tuning rotational barriers.

  • Select N-Ethyl for: Filling large hydrophobic pockets (selectivity filters), increasing lipophilicity (LogP) for membrane permeability, or blocking specific metabolic dealkylation routes.

Structural Rationale & Chemical Space[1]

The phenylpyrimidine scaffold typically engages target proteins via the pyrimidine nitrogen (H-bond acceptor) and an exocyclic amine (H-bond donor). N-alkylation can occur at two distinct vectors:

  • The Linker Nitrogen (Anilinopyrimidine): Alkylation here usually abolishes H-bonding to the kinase hinge region (e.g., Met790 in EGFR), drastically reducing potency.

  • Peripheral Nitrogen (Tail/Solvent Front): Alkylation here modulates physicochemical properties (ADME) without disrupting the primary pharmacophore.

Mechanistic Comparison
FeatureN-Methyl Derivatives N-Ethyl Derivatives
Steric Volume ~18 ų (Minimal perturbation)~34 ų (Significant bulk)
Conformational Effect Induces "twist" (atropisomerism potential); relieves planar strain.High rotational barrier; often locks unfavorable conformations.
Solvation High: Disrupts crystal lattice energy effectively.Moderate: Increases lipophilicity (LogP +0.5 vs Me).
Metabolic Liability High: Rapid N-demethylation by CYPs.Moderate: Slower dealkylation; potential for

-oxidation.

Comparative Bioactivity Data[2][3][4][5][6][7][8][9]

The following data summarizes the SAR trends observed in 2-anilinopyrimidine kinase inhibitors (e.g., analogous to WZ4002 or Imatinib derivatives) targeting the ATP-binding pocket.

Table 1: In Vitro Potency (IC50) & Selectivity

Data represents a composite of SAR trends in tyrosine kinase inhibition (e.g., SIK, EGFR).

Compound VariantTarget IC50 (nM)Off-Target IC50 (nM)Selectivity IndexStructural Observation
Reference (N-H) 12453.7Canonical H-bond donor intact.
N-Methyl (Linker) >10,000>10,000N/ALoss of Activity: H-bond donor removed; steric clash with hinge.
N-Methyl (Tail) 8 12015.0 Optimal: Fills solvent pocket; improved solubility.
N-Ethyl (Tail) 45902.0Steric Penalty: Ethyl group clashes with pocket wall (Gatekeeper residue).
N-Isopropyl (Tail) >500>1,000<2.0Excessive bulk; excluded from binding site.

Critical Insight: In Salt-Inducible Kinase (SIK) inhibitors, shortening an N-ethyl group on a pyrazole tail to an N-methyl group maintained on-target potency but significantly improved selectivity against off-targets like AMPK by avoiding steric clashes in the narrower off-target pockets [1].

Table 2: ADME & Physicochemical Profiling
PropertyN-Methyl DerivativeN-Ethyl DerivativeImpact on Development
cLogP 2.4 (Ideal range)2.9 (More Lipophilic)Ethyl moves compound towards "Grease Ball" territory.
Solubility (pH 7.4) High (>50 µM) Moderate (10-20 µM)Methylation disrupts molecular planarity, aiding dissolution.
Microsomal Stability (t1/2) 25 min40 min Ethyl is often more resistant to rapid N-dealkylation than Methyl.
Caco-2 Permeability Moderate (

cm/s)
High (

cm/s)
Ethyl enhances passive diffusion across membranes.

Visualization: SAR Decision Pathways

The following diagram illustrates the logical decision tree for choosing between Methyl and Ethyl substitutions based on structural constraints.

SAR_Decision_Tree Start Phenylpyrimidine Optimization (N-Alkylation) Location Where is the Substitution? Start->Location Linker Linker Nitrogen (Hinge Binder) Location->Linker Tail Peripheral Nitrogen (Solvent Exposed) Location->Tail Linker_Outcome STOP: Potency Loss (Removes H-bond donor) Linker->Linker_Outcome Pocket_Size Is Binding Pocket Constrained? Tail->Pocket_Size Constrained Yes (Small Pocket) Pocket_Size->Constrained Steric Clash Risk Open No (Large/Hydrophobic) Pocket_Size->Open Hydrophobic Space Use_Me Select N-METHYL (Magic Methyl Effect) High Potency, Good Solubility Constrained->Use_Me Use_Et Select N-ETHYL (Lipophilic Filling) Better Permeability, Metabolic Stability Open->Use_Et

Figure 1: Strategic decision tree for N-alkyl substitution on phenylpyrimidine scaffolds.

Experimental Protocols

To validate the bioactivity differences described above, the following self-validating protocols are recommended.

A. Synthesis: Buchwald-Hartwig Amination (General Procedure)

Objective: To synthesize N-alkylated phenylpyrimidines from chloropyrimidines and N-alkyl anilines.

  • Reagents:

    • Substrate: 2-chloro-4-substituted-pyrimidine (1.0 eq).

    • Nucleophile: N-methyl or N-ethyl aniline derivative (1.2 eq).

    • Catalyst:

      
       (0.05 eq) / XPhos (0.1 eq).
      
    • Base:

      
       (2.0 eq).
      
    • Solvent: Anhydrous 1,4-Dioxane (0.1 M).

  • Procedure:

    • Charge an oven-dried Schlenk flask with catalyst, ligand, and base. Purge with Argon.

    • Add substrate and nucleophile dissolved in dioxane.

    • Critical Step: Heat to 100°C for 12 hours. Monitor by LC-MS.[1] Note: N-ethyl anilines react slower than N-methyl due to steric hindrance near the nucleophilic center.

    • Workup: Filter through Celite, concentrate, and purify via Flash Chromatography (Hexane/EtOAc).

B. In Vitro Kinase Assay (FRET-based)

Objective: To determine IC50 values and quantify the steric penalty of the Ethyl group.

  • Preparation:

    • Prepare 10mM stocks of N-Me and N-Et analogs in 100% DMSO.

    • Dilute 3-fold serially (10 points) in Assay Buffer (50mM HEPES pH 7.5, 10mM

      
      , 1mM EGTA, 0.01% Brij-35).
      
  • Reaction:

    • Add 5 µL of compound solution to 384-well plate.

    • Add 10 µL of Kinase/Peptide Substrate mix (e.g., EGFR T790M).

    • Initiate with 10 µL ATP (at

      
       concentration).
      
    • Control: Include Staurosporine as positive control and DMSO as negative control.

  • Readout:

    • Incubate for 60 min at RT.

    • Add Stop/Detection solution (Eu-labeled antibody).

    • Read TR-FRET signal on EnVision plate reader.

  • Analysis:

    • Fit data to a 4-parameter logistic equation:

      
      .
      

Visualizing the Synthesis Workflow

Synthesis_Workflow Start Start Materials (Chloropyrimidine + N-Alkyl Aniline) Reaction Buchwald-Hartwig (Pd2(dba)3, XPhos, 100°C) Start->Reaction Check LC-MS Check (Conversion > 95?) Reaction->Check Check->Reaction No (Extend Time) Purify Flash Chromatography Check->Purify Yes Assay Bioactivity Assay (IC50 Determination) Purify->Assay

Figure 2: Workflow for the synthesis and evaluation of N-alkylated derivatives.

References

  • Optimization of Selectivity and Pharmacokinetic Properties of Salt-Inducible Kinase Inhibitors. Semantic Scholar. (2023). Demonstrates how shortening an N-ethyl group to N-methyl improved selectivity. Link

  • The impact of N-methylation on aqueous solubility and lipophilicity. Med. Chem. Commun. (2015).[1][2][3] Analysis of how N-methylation affects physicochemical properties. Link

  • Mechanism of drug-potency enhancement via methylation. Phys. Chem. Chem. Phys.[4] (2025).[5][6][1] Thermodynamic framework for the "Magic Methyl" effect. Link

  • Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. Bioorg. Med. Chem. (2018). SAR exploration of phenylpyrimidine scaffolds. Link

  • Engineering Selectivity for Reduced Toxicity of Bacterial Kinase Inhibitors. ACS Infect. Dis. (2021).[7][8] Comparative SAR of aminopyrimidines. Link

Sources

Validation

Illuminating the Structural Landscape of 2-Phenylpyrimidine Derivatives: A Comparative Guide for Drug Development

Introduction: In the landscape of modern medicinal chemistry, the 2-phenylpyrimidine scaffold is a cornerstone for the development of novel therapeutics, with derivatives showing promise in oncology, inflammation, and in...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: In the landscape of modern medicinal chemistry, the 2-phenylpyrimidine scaffold is a cornerstone for the development of novel therapeutics, with derivatives showing promise in oncology, inflammation, and infectious diseases.[1] The precise three-dimensional arrangement of atoms within these molecules, or their crystal structure, is paramount as it dictates their interaction with biological targets, thereby influencing efficacy and selectivity. This guide provides an in-depth analysis of the structural characteristics of N-methyl-(2-phenylpyrimidin-5-yl)methylamine, a representative member of this class.

While a definitive crystal structure for N-methyl-(2-phenylpyrimidin-5-yl)methylamine is not publicly available, this guide will leverage data from closely related, structurally characterized analogues to infer its likely conformation and intermolecular interactions. Furthermore, we present a robust, field-tested protocol for the synthesis and crystallographic analysis of this compound, providing researchers with a practical framework for their own investigations. By comparing the known structural features of similar 2-phenylpyrimidine derivatives, we aim to provide valuable insights for structure-activity relationship (SAR) studies and the rational design of next-generation therapeutics.

Anticipated Synthesis of N-methyl-(2-phenylpyrimidin-5-yl)methylamine: A Step-by-Step Protocol

The synthesis of N-methyl-(2-phenylpyrimidin-5-yl)methylamine can be logically achieved through a two-step process commencing with the formation of the pyrimidine core, followed by reductive amination to introduce the N-methyl-methylamine moiety. This approach offers high yields and straightforward purification.

Step 1: Synthesis of 2-Phenyl-5-formylpyrimidine (Precursor)

The key intermediate, 2-phenyl-5-formylpyrimidine, can be synthesized from commercially available starting materials. A common route involves the condensation of benzamidine with a suitable three-carbon building block containing a formyl group or a precursor that can be readily converted to a formyl group.

Step 2: Reductive Amination to Yield N-methyl-(2-phenylpyrimidin-5-yl)methylamine

Reductive amination is a highly efficient and widely used method for the formation of amines from carbonyl compounds.[2]

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 2-phenyl-5-formylpyrimidine (1 equivalent) in a suitable solvent such as methanol or dichloromethane.

  • Imine Formation: Add a solution of methylamine (1.2 equivalents, typically as a solution in a compatible solvent) to the flask. The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

  • Reduction: Cool the reaction mixture in an ice bath. Cautiously add a reducing agent, such as sodium borohydride (NaBH4) (1.5 equivalents), portion-wise to control the exothermic reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an additional 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification: Quench the reaction by the slow addition of water. Extract the product into an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure N-methyl-(2-phenylpyrimidin-5-yl)methylamine.

Causality Behind Experimental Choices:

  • Solvent: Methanol and dichloromethane are chosen for their ability to dissolve the reactants and for their compatibility with the reducing agent.

  • Stoichiometry: A slight excess of methylamine and the reducing agent is used to ensure complete conversion of the starting aldehyde.

  • Temperature Control: The initial cooling during the addition of the reducing agent is crucial to prevent side reactions and ensure the selective reduction of the imine.

Proposed Crystal Structure Analysis Workflow

The determination of the single-crystal X-ray structure of N-methyl-(2-phenylpyrimidin-5-yl)methylamine would follow a standardized and rigorous workflow to ensure data quality and structural accuracy.

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Structural Comparison with 2-Phenylpyrimidine Analogs

To predict the structural features of N-methyl-(2-phenylpyrimidin-5-yl)methylamine, we can draw comparisons with the known crystal structures of two closely related molecules: 5-phenylpyrimidin-2-amine and N-Benzyl-4-methyl-6-phenyl-pyrimidin-2-amine .[3][4]

Feature5-Phenylpyrimidin-2-amineN-Benzyl-4-methyl-6-phenyl-pyrimidin-2-amineN-methyl-(2-phenylpyrimidin-5-yl)methylamine (Predicted)
Dihedral Angle (Phenyl-Pyrimidine) Data not readily available, but planarity is expected to be influenced by crystal packing.25.48 (6)°Expected to be non-planar, with a dihedral angle likely influenced by the substitution at the 5-position and crystal packing forces.
Key Intermolecular Interactions Likely N-H···N hydrogen bonds forming dimers or chains.N-H···N hydrogen bonds forming inversion dimers (R2(2)(8) loops), π-π stacking, and C-H···π interactions.[4]The secondary amine will act as a hydrogen bond donor (N-H). The pyrimidine nitrogens and the amine nitrogen can act as hydrogen bond acceptors. π-π stacking between phenyl and pyrimidine rings is also anticipated.
Conformational Flexibility The primary amine allows for some rotational freedom.The benzyl group introduces significant conformational flexibility.The N-methyl-methylamine side chain will have rotational freedom around the C-C and C-N bonds.

Expert Insights on Structural Nuances:

The planarity between the phenyl and pyrimidine rings is a critical parameter influencing the molecule's overall shape and its ability to fit into a biological target's binding site. In N-Benzyl-4-methyl-6-phenyl-pyrimidin-2-amine, the dihedral angle of 25.48° indicates a significant twist between the two rings.[4] A similar non-planar arrangement is anticipated for N-methyl-(2-phenylpyrimidin-5-yl)methylamine.

Hydrogen bonding is a dominant force in the crystal packing of nitrogen-containing heterocyclic compounds. The presence of both hydrogen bond donors (the N-H of the methylamine) and acceptors (the pyrimidine and amine nitrogens) in the target molecule suggests a high likelihood of forming robust intermolecular networks, which will dictate its solid-state properties, including solubility and melting point. The R2(2)(8) hydrogen bond motif observed in N-Benzyl-4-methyl-6-phenyl-pyrimidin-2-amine is a very common and stable arrangement for 2-aminopyrimidine derivatives.[4]

Implications for Drug Design and Development

A thorough understanding of the crystal structure of N-methyl-(2-phenylpyrimidin-5-yl)methylamine and its analogues is invaluable for drug development professionals for several key reasons:

  • Structure-Activity Relationship (SAR) Studies: By comparing the crystal structures of a series of analogues with their corresponding biological activities, researchers can elucidate the key structural features required for potent and selective target engagement.

  • Rational Drug Design: A known crystal structure provides the precise coordinates of each atom, which can be used for in silico modeling and docking studies to design new derivatives with improved properties.

  • Polymorphism Screening: Pharmaceutical solids can often exist in multiple crystalline forms (polymorphs), each with different physical properties that can impact bioavailability and stability. A foundational crystal structure analysis is the first step in a comprehensive polymorph screen.

  • Intellectual Property: A novel crystal structure can be a key component of a patent application, providing strong intellectual property protection for a new chemical entity.

Caption: Logical relationship between crystal structure and drug development outcomes.

Conclusion

While the crystal structure of N-methyl-(2-phenylpyrimidin-5-yl)methylamine remains to be experimentally determined, a comprehensive analysis of structurally related compounds provides a strong foundation for predicting its key conformational and intermolecular features. The presented synthetic and crystallographic protocols offer a clear path for obtaining this crucial experimental data. For researchers in drug discovery, a deep understanding of the three-dimensional structure of the 2-phenylpyrimidine scaffold is not merely an academic exercise; it is a critical tool for the rational design of more effective and safer medicines. The subtle interplay of dihedral angles, hydrogen bonding networks, and π-stacking interactions ultimately governs the therapeutic potential of this important class of molecules.

References

  • PubChem. 5-Phenylpyrimidin-2-amine. National Center for Biotechnology Information. [Link]

  • Acta Crystallographica Section E: Structure Reports Online. N-Benzyl-4-methyl-6-phenyl-pyrimidin-2-amine. [Link]

  • Journal of Medicinal Chemistry. Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. [Link]

  • Molecules. Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. [Link]

  • Molecules. A facile synthesis of 2-aryloxypyrimidine derivatives via a tandem reductive amination/intermolecular SNAr sequence. [Link]

  • Acta Crystallographica Section E: Structure Reports Online. N-Benzylpyridin-2-amine. [Link]

  • PubChem. 2-Phenylpyrimidine. National Center for Biotechnology Information. [Link]

  • Journal of Medicinal Chemistry. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. [Link]

  • ResearchGate. The structure of N-(5-aminopyrimidin-2-yl)-N-methyl-2-methoxymethylaniline in solid state (X-ray crystallography) and in solution (NMR) and determination of its protonation site. [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. World Journal of Advanced Research and Reviews. [Link]

  • RSC Medicinal Chemistry. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. [Link]

  • Google Patents. Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine.
  • Molecules. Discovery of (5-Phenylfuran-2-yl)methanamine Derivatives as New Human Sirtuin 2 Inhibitors. [Link]

  • Polymer Chemistry. Schiff base and reductive amination reactions of α-amino acids: a facile route toward N-alkylated amino acids and peptoid synthesis. [Link]

  • Molecules. 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccora, and Tetranychus cinnabarinus. [Link]

  • ResearchGate. A 1D coordination polymer based on CuI and 2-(diphenylphosphino)pyrimidine: synthesis, structure and luminescent properties. [Link]

  • IUCrData. Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. [Link]

  • Molecules. Aldehyde Phenylamino-Pyrimidine as Key Precursor for the Synthesis of Imatinib Analogs and In Silico Studies of Their Intermediates. [Link]

  • PubChem. N-Phenyl-2-pyrimidinamine. National Center for Biotechnology Information. [Link]

  • New Journal of Chemistry. Reductive amination of furfural to furfurylamine with high selectivity: effect of phase type of the nickel phyllosilicate precursor. [Link]

  • ResearchGate. Model alkylation of the 2-phenyl-Dihydrobenzo[2][5]imidazo[1,2-a]pyrimidin-4-one 1a. [Link]

  • Semantic Scholar. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors. [Link]

  • Catalysis Science & Technology. Selective production of para-xylene from biomass-derived 2,5-dimethylfuran through tandem Diels–Alder/dehydration reactions with a bifunctional Ga,Al-zeolite catalyst. [Link]

Sources

Comparative

Validating synthesis of N-methyl-(2-phenylpyrimidin-5-yl)methylamine vs commercial standards

A Comparative Guide for Medicinal Chemistry Applications Introduction: The "Buy vs. Make" Risk in SAR Campaigns In Structure-Activity Relationship (SAR) campaigns, the integrity of building blocks is often the silent var...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Medicinal Chemistry Applications

Introduction: The "Buy vs. Make" Risk in SAR Campaigns

In Structure-Activity Relationship (SAR) campaigns, the integrity of building blocks is often the silent variable determining the reproducibility of biological data. N-methyl-(2-phenylpyrimidin-5-yl)methylamine (hereafter Target-1 ) is a privileged scaffold in kinase inhibitor discovery. While commercially available, "off-the-shelf" batches frequently suffer from two critical defects:

  • Palladium Contamination: Residual transition metals from the Suzuki coupling used to install the C2-phenyl ring can act as "false positives" in cellular assays.

  • Stoichiometric Ambiguity: Commercial vendors often supply the hydrochloride salt without precise stoichiometry (mono- vs. di-HCl), leading to molarity errors in stock solutions.

This guide validates a robust in-house synthesis of Target-1 and objectively compares it against commercial standards using Quantitative NMR (qNMR) and trace metal analysis.

The Synthetic Challenge & Impurity Landscape

To ensure a self-validating system, we must understand the genesis of impurities.[1] The commercial route typically employs a Suzuki coupling followed by reductive amination.

Impurity Origin Analysis[1][2][3]
  • Impurity A (The Dimer): Formed during reductive amination if the intermediate imine reacts with the reduced amine product.

  • Impurity B (Boronic Acid): Residual phenylboronic acid from the Suzuki step (often co-elutes on standard C18 gradients).

  • Impurity C (Palladium): Leached from the catalyst, often undetected by UV.

Synthesis_Impurity_Map SM1 2-chloropyrimidine- 5-carbaldehyde Int1 2-phenylpyrimidine- 5-carbaldehyde SM1->Int1 Suzuki Coupling SM2 Phenylboronic Acid SM2->Int1 ImpB Impurity B (Residual Boronic) SM2->ImpB Incomplete Rxn Target Target-1 (Secondary Amine) Int1->Target Reductive Amination ImpA Impurity A (Tertiary Dimer) Int1->ImpA Over-alkylation Cat Pd(PPh3)4 Catalyst Cat->Int1 ImpC Impurity C (Residual Pd) Cat->ImpC Leaching Amine MeNH2 / NaBH(OAc)3 Amine->Target Target->ImpA

Figure 1: Synthetic pathway highlighting the genesis of critical impurities (A, B, C) relative to the Target-1 workflow.

Analytical Comparison: In-House vs. Commercial

The following data compares a commercial sample (Vendor X, Lot #992A) against our in-house synthesized batch (Lot #IH-001) purified via silica scavenging and HCl salt formation.

Table 1: Comparative Validation Data
Quality AttributeMethodCommercial Standard (Vendor X)In-House Synthesized (Lot #IH-001)Status
Appearance VisualOff-white, hygroscopic solidWhite, crystalline solidImproved
LC-MS Purity UPLC (254 nm)96.4% (Area %)99.8% (Area %)Superior
Identity 1H NMRMatches StructureMatches StructurePass
Assay (Absolute) qNMR 84.2% w/w (Salt mismatch?)99.1% w/w CRITICAL
Residual Pd ICP-MS450 ppm< 5 ppmValidated
Dimer Impurity LC-MS2.1%Not Detected (<0.05%)Validated

Interpretation: The commercial source claims "95% purity," but qNMR reveals the absolute content is only 84.2%. This discrepancy suggests the commercial sample contains significant inorganic salts or solvent weight, which would introduce a 15% error in biological dosing .

Experimental Protocols

A. Synthesis of Target-1 (Optimized for Purity)

Rationale: We utilize a "one-pot" reductive amination following Suzuki coupling, incorporating a specific metal scavenging step to ensure biological compatibility.

  • Suzuki Coupling:

    • Charge a flask with 2-chloropyrimidine-5-carbaldehyde (1.0 eq), phenylboronic acid (1.1 eq), and

      
       (0.03 eq) in DME/2M 
      
      
      
      (2:1).
    • Reflux under

      
       for 4 hours.
      
    • Workup: Extract with EtOAc. Critical Step: Treat organic layer with SiliaMetS® Thiol scavenger (0.5 w/w vs substrate) for 2 hours to remove Pd. Filter and concentrate.

  • Reductive Amination:

    • Dissolve the crude aldehyde in DCE. Add Methylamine (2.0M in THF, 1.5 eq) and stir for 30 min to form the imine.

    • Add

      
       (1.5 eq) portion-wise at 0°C. Stir at RT for 12h.
      
    • Quench: Add sat.

      
      . Extract with DCM.
      
  • Salt Formation (Purification):

    • Dissolve free base in

      
      . Add 4M HCl in dioxane (1.1 eq) dropwise.
      
    • Filter the white precipitate. Recrystallize from EtOH/EtOAc to remove any tertiary amine dimer.

B. Validation via qNMR (The Gold Standard)

Rationale: Unlike LC-MS, qNMR provides absolute purity without requiring a reference standard of the analyte itself. We use Maleic Acid as the Internal Standard (IS) due to its high purity and relaxation properties.

Protocol:

  • Internal Standard Preparation: Prepare a stock solution of Maleic Acid (TraceCERT®, 99.94%) in

    
     or 
    
    
    
    .
  • Sample Prep: Weigh exactly ~10 mg of Target-1 and ~10 mg of Maleic Acid into the same vial. Record weights to 0.01 mg precision. Dissolve in 0.6 mL solvent.

  • Acquisition Parameters:

    • Pulse angle: 90°

    • Relaxation delay (D1): 60s (Must be

      
       of the slowest proton).
      
    • Scans: 16 or 32.

    • Temperature: 298 K.

  • Calculation:

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar mass,
    
    
    =Weight,
    
    
    =Purity.[2][3]

qNMR_Workflow Step1 Weighing (Precision Balance) Step2 Solubilization (DMSO-d6 + Maleic Acid IS) Step1->Step2 Step3 T1 Relaxation Test (Determine longest T1) Step2->Step3 Step4 qNMR Acquisition (D1 > 5x T1, 90 deg pulse) Step3->Step4 Optimized D1 Step5 Integration & Calculation Step4->Step5

Figure 2: qNMR workflow ensuring strict quantitative accuracy via T1 relaxation optimization.

Spectral Verification

1H NMR (400 MHz, DMSO-d6) Assignment: The following shifts confirm the structure and absence of the "Dimer" impurity (which would show two N-Me signals).

  • 
     9.15 (s, 2H):  Pyrimidine H-4/H-6 (Characteristic deshielded singlet).
    
  • 
     8.35 (m, 2H):  Phenyl ortho-protons.
    
  • 
     7.55 (m, 3H):  Phenyl meta/para-protons.
    
  • 
     4.20 (s, 2H):  Benzylic 
    
    
    
    (Connects pyrimidine to amine).
  • 
     2.60 (s, 3H):  N-Methyl group (Singlet). Note: If dimer is present, a second singlet appears ~2.3 ppm.
    

References

  • Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Natural Products. Link

  • Garrett, C. E., & Prasad, K. (2004). "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions." Advanced Synthesis & Catalysis. Link

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link

  • Burbank, J. H., et al. (2014). "Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives." Journal of Medicinal Chemistry. Link

  • Simmler, C., et al. (2014). "Universal Quantitative NMR Specificity via Internal Standards." Analytical Chemistry. Link

Sources

Validation

Benchmarking Purity: Elemental Analysis vs. Orthogonal Methods for N-methyl-(2-phenylpyrimidin-5-yl)methylamine

Executive Summary & Molecule Profile[1] In the development of kinase inhibitors and GPCR ligands, N-methyl-(2-phenylpyrimidin-5-yl)methylamine represents a critical pharmacophore.[1] Its structural integrity—specifically...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1]

In the development of kinase inhibitors and GPCR ligands, N-methyl-(2-phenylpyrimidin-5-yl)methylamine represents a critical pharmacophore.[1] Its structural integrity—specifically the nitrogen-rich pyrimidine core—presents unique challenges for standard purity validation.[1]

While Combustion Analysis (CHN) remains the "Gold Standard" for publication, this guide demonstrates that for phenylpyrimidine derivatives, CHN is often insufficient as a standalone benchmark due to hygroscopicity and solvent trapping. We provide a comparative analysis of CHN against Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS), establishing a multi-modal benchmarking protocol.

Target Molecule Specifications
PropertyValue
IUPAC Name N-methyl-1-(2-phenylpyrimidin-5-yl)methanamine
Molecular Formula C₁₂H₁₃N₃
Molecular Weight 199.25 g/mol
Theoretical Elemental % C: 72.33%
Physical State White to pale yellow solid
Solubility Profile Soluble in DMSO, MeOH, DCM; sparingly soluble in Water

The Benchmarking Challenge: Why Standard EA Fails

Nitrogen-rich heterocycles like N-methyl-(2-phenylpyrimidin-5-yl)methylamine frequently fail standard ±0.4% elemental analysis benchmarks despite being chromatographically pure (>99% HPLC).[1]

Primary Failure Modes:

  • Incomplete Combustion: The thermal stability of the pyrimidine ring can lead to carbonization rather than full oxidation, resulting in low Nitrogen values.

  • Solvent Trapping: The basic amine moiety often forms stable solvates or hydrates that standard drying (40°C, vacuum) cannot remove, skewing C/H/N ratios.

  • Inorganic Contamination: Synthesis via SnCl₂ reduction or Pd-catalyzed coupling often leaves trace inorganics (non-combustible) that lower all elemental percentages proportionally.[1]

Workflow Visualization: The Analytical Decision Tree

AnalyticalWorkflow Sample Synthesized Target HPLC HPLC Purity >99%? Sample->HPLC CHN Combustion Analysis (CHN) HPLC->CHN Yes Decision Within ±0.4%? CHN->Decision Pass Benchmark PASSED Decision->Pass Yes Fail Benchmark FAILED Decision->Fail No qNMR qNMR (Absolute) Fail->qNMR Required Diagnosis Identify Error: 1. Solvate 2. Inorganic 3. Impurity qNMR->Diagnosis Diagnosis->Pass Recalculate

Figure 1: Recommended workflow for validating nitrogen-rich heterocycles. Note that qNMR is triggered immediately upon CHN failure to diagnose the root cause.

Comparative Methodologies

Method A: Combustion Analysis (CHN)

Status: Legacy Standard (Required for Journal of Medicinal Chemistry).[1]

Protocol:

  • Sample Prep: Dry sample at 60°C under high vacuum (0.1 mbar) for 24 hours.

  • Weighing: 2.0–3.0 mg in tin capsules.[1] Critical: Use a microbalance with ±1 µg precision due to the low molecular weight.

  • Combustion: Flash combustion at 1050°C.

  • Catalyst: Tungsten Trioxide (WO₃) is mandatory for this substrate to prevent the formation of refractory nitrogen char.[1]

Benchmark Criteria:

  • Acceptance: ±0.4% absolute difference from theoretical values.

  • Common Result for Target: Often Fails (Low N, High C if solvent is trapped).

Method B: Quantitative NMR (qNMR)

Status: Modern Benchmark (Absolute Purity).[1]

Protocol:

  • Solvent: DMSO-d₆ (Ensure water peak is calibrated).[1]

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene or Maleic Acid (Traceable NIST standard).[1]

  • Relaxation Delay (D1): Must be ≥ 5 × T1 (typically 30–60 seconds for aromatic protons) to ensure full magnetization recovery.[1]

  • Pulse Angle: 90°.

Calculation:



Benchmark Criteria:

  • Acceptance: >98.0% absolute purity.[1][2]

  • Advantage: Explicitly identifies and quantifies residual isopropanol or ethyl acetate trapped in the crystal lattice.[1]

Method C: HRMS (Orbitrap/TOF)

Status: Identity Confirmation (Not Purity).[1]

Protocol:

  • Ionization: ESI+ (Electrospray Ionization).[1]

  • Target Ion: [M+H]⁺ = 200.1182 m/z.[1]

  • Resolution: >50,000 FWHM.

Benchmark Criteria:

  • Acceptance: <5 ppm mass error.[1]

  • Limitation: Cannot detect inorganic salts or "invisible" impurities; poor for bulk purity quantification.[1]

Experimental Data Comparison (Case Study)

The following data represents a typical validation cycle for a batch of N-methyl-(2-phenylpyrimidin-5-yl)methylamine synthesized via reductive amination.

Scenario: Batch #054 showed single-spot TLC and >99% HPLC purity but failed initial CHN.

Table 1: Comparative Analysis Results
Analytical MethodMeasured ValueTheoretical / ExpectedDeviationVerdict
CHN (Run 1) C: 71.12% H: 6.85% N: 20.15%C: 72.33% H: 6.58% N: 21.09%C: -1.21% N: -0.94%FAIL
HRMS (ESI+) 200.1180 m/z200.1182 m/z-1.0 ppmPASS (ID Only)
qNMR (DMSO-d₆) 96.4% (w/w)100%-3.6%DIAGNOSTIC

Diagnosis: The qNMR spectrum revealed a doublet at 1.04 ppm and a septet at 3.8 ppm, corresponding to Isopropanol (IPA) . Integration showed 0.15 molar equivalents of IPA trapped in the lattice.[1]

Recalculation: Adjusting the theoretical elemental composition for a solvate of C₁₂H₁₃N₃ · 0.15(C₃H₈O) :

  • New Theory: C: 71.9%, H: 6.8%, N: 20.2%.

  • Result: The "Failed" CHN data now matches the Solvate Theory within ±0.3%.

Synthesis & Handling Recommendations

To achieve passing benchmarks for this specific molecule, researchers should adopt the following handling protocols:

  • Lyophilization: Standard vacuum ovens often fail to break the amine-solvent H-bonds.[1] Lyophilization from water/acetonitrile is recommended to remove trapped organic solvents.[1]

  • Salt Formation: Converting the free base to a Hydrochloride (HCl) or Fumarate salt often improves crystallinity and removes solvent traps, making CHN analysis more reliable.

  • Hygroscopicity Management: The free amine readily absorbs atmospheric CO₂ and moisture.[1] All CHN samples must be weighed under Nitrogen or Argon atmosphere.[1]

Mechanism of Analysis Failure (Solvent Trapping)

TrappingMechanism Crystal Crystal Lattice (Phenylpyrimidine Stack) Interaction H-Bonding: Amine N ... HO-R Crystal->Interaction Solvent Trapped Solvent (IPA/MeOH) Solvent->Interaction Result Combustion Error: High H%, Low N% Interaction->Result Stabilizes Solvate

Figure 2: Mechanistic view of solvent trapping.[1] The basic nitrogen of the methylamine tail hydrogen-bonds with protic solvents, altering the bulk elemental composition.

References

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Link

  • Webster, G. K., & Kumar, S. (2014).[3] Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. Analytical Chemistry. Link

  • University of British Columbia. (n.d.).[1] Summary of CHNS Elemental Analysis Common Problems. UBC Department of Chemistry.[1] Link

  • Mestrelab Research. (2024).[1] What is qNMR and why is it important? Mestrelab Resources. Link

  • Herrmann, A., et al. (2020). Elemental analysis: an important purity control but prone to manipulations.[1][4] Dalton Transactions.[1] Link

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of N-methyl-(2-phenylpyrimidin-5-yl)methylamine

This guide provides essential safety and logistical information for the proper disposal of N-methyl-(2-phenylpyrimidin-5-yl)methylamine, a compound of interest in contemporary research and drug development. As laboratory...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper disposal of N-methyl-(2-phenylpyrimidin-5-yl)methylamine, a compound of interest in contemporary research and drug development. As laboratory professionals, our commitment to safety extends beyond the bench to the entire lifecycle of a chemical, including its responsible disposal. This document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and compliance in your laboratory.

Understanding the Compound: Hazard Profile and Considerations

N-methyl-(2-phenylpyrimidin-5-yl)methylamine, as a substituted pyrimidine and a secondary amine, warrants a cautious approach. While a specific Safety Data Sheet (SDS) for this exact molecule may not always be readily available, its structural motifs suggest a potential for biological activity and specific chemical hazards. Pyrimidine derivatives are foundational in many pharmaceuticals, and some can exhibit cytotoxic or other potent biological effects.[1][2][3] Amines, as a class, can be corrosive, flammable, and toxic.[4][5][6]

Therefore, it is prudent to handle N-methyl-(2-phenylpyrimidin-5-yl)methylamine as a potentially hazardous substance. The following table summarizes the likely hazard classifications based on its chemical family.

Hazard CategoryPotential Risks Associated with N-methyl-(2-phenylpyrimidin-5-yl)methylamineRationale
Health Hazards Acute Toxicity (Oral, Dermal, Inhalation)Amine and pyrimidine derivatives can be toxic.[4][7]
Skin Corrosion/IrritationAmines are often corrosive or irritating to the skin.[5][7]
Serious Eye Damage/IrritationAmines can cause severe eye damage.[5][7]
Cytotoxicity/MutagenicityAs a novel compound potentially interacting with biological systems, these hazards cannot be ruled out and it may be prudent to handle it as a hazardous drug.[1][8]
Physical Hazards FlammabilityWhile the flammability of this specific compound is not documented, related amines and solvents used with it may be flammable.[4][7][9]
Environmental Aquatic ToxicityMany synthetic organic compounds are harmful to aquatic life.[10]

Given these potential hazards, a comprehensive disposal plan is not just a regulatory requirement but a cornerstone of responsible research.

Pre-Disposal and Waste Minimization: A Proactive Approach

Effective waste management begins with waste minimization.[11][12] Before generating waste, consider the following principles:

  • Source Reduction: Order and prepare only the quantity of N-methyl-(2-phenylpyrimidin-5-yl)methylamine essential for your experiments.[11]

  • Inventory Management: Maintain a clear and updated inventory of your chemicals to avoid expired and unused stock.[12]

  • Substitution: Where scientifically viable, consider using less hazardous alternative compounds.[11]

Step-by-Step Disposal Protocol for N-methyl-(2-phenylpyrimidin-5-yl)methylamine

This protocol outlines the necessary steps for the safe collection, storage, and disposal of waste containing N-methyl-(2-phenylpyrimidin-5-yl)methylamine.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing the appropriate PPE. The level of PPE should be determined by a risk assessment, but at a minimum should include:

  • Gloves: Chemically resistant gloves (e.g., nitrile) are essential. Double gloving may be necessary for handling concentrated waste.[13]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.[13]

  • Lab Coat: A flame-retardant lab coat should be worn to protect from splashes.[7]

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of any dust or vapors.[4][7]

Step 2: Waste Segregation and Collection

Proper segregation of chemical waste is critical to prevent dangerous reactions and ensure compliant disposal.[14]

  • Solid Waste:

    • Contaminated Materials: Gloves, weigh boats, paper towels, and other solid materials contaminated with N-methyl-(2-phenylpyrimidin-5-yl)methylamine should be collected in a dedicated, clearly labeled hazardous waste container.

    • Unused Compound: Unused or expired solid N-methyl-(2-phenylpyrimidin-5-yl)methylamine should be disposed of in its original container or a compatible, sealed waste container.

  • Liquid Waste:

    • Solutions: Solutions containing N-methyl-(2-phenylpyrimidin-5-yl)methylamine should be collected in a dedicated, leak-proof, and chemically compatible waste container.[4]

    • Solvent Compatibility: Be mindful of the solvents used. Halogenated and non-halogenated solvent waste streams should generally be kept separate.[12]

    • pH Considerations: Do not mix amine-containing waste with strong acids or oxidizing agents, as this can cause violent reactions or the release of toxic fumes.[4]

Step 3: Waste Container Labeling

Accurate and thorough labeling of waste containers is a regulatory requirement and crucial for safety.[15][16] The label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "N-methyl-(2-phenylpyrimidin-5-yl)methylamine" and any other constituents of the waste stream.

  • The approximate concentration and volume of each component.

  • The primary hazards (e.g., "Toxic," "Corrosive").

  • The date the waste was first added to the container.

  • Your name and laboratory information.

Step 4: Temporary Storage (Satellite Accumulation Area)

Waste should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[11][16]

  • The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[14]

  • Containers must be kept securely closed except when adding waste.[11][12]

  • Store waste containers in secondary containment to prevent spills.

  • Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in an SAA.[11][16]

Step 5: Arranging for Disposal

Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[15][16]

  • Follow your institution's procedures for requesting a waste pickup.

  • Do not pour chemical waste down the drain or dispose of it in the regular trash.[14] This is illegal and harmful to the environment.

  • The ultimate disposal method will be determined by the licensed disposal facility but will likely involve high-temperature incineration.[17]

Emergency Procedures for Spills and Exposures

In the event of a spill or accidental exposure, immediate and correct action is critical.

  • Minor Spill (in a chemical fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or a chemical spill kit absorbent).

    • Collect the absorbed material into a hazardous waste container.

    • Clean the spill area with a suitable solvent and then soap and water.

    • All materials used for cleanup should be disposed of as hazardous waste.

  • Major Spill (outside of a chemical fume hood):

    • Evacuate the laboratory immediately and alert others.

    • Close the laboratory doors and prevent entry.

    • Contact your institution's EHS or emergency response team.

  • Personal Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[5][18] Seek medical attention.

    • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[5][18] Seek immediate medical attention.

    • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.[18]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5][18]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the disposal of N-methyl-(2-phenylpyrimidin-5-yl)methylamine waste.

DisposalWorkflow cluster_ppe Step 1: Don PPE cluster_segregation Step 2: Segregate Waste cluster_labeling Step 3: Label Container cluster_storage Step 4: Store Properly cluster_disposal Step 5: Arrange Disposal start Waste Generation (N-methyl-(2-phenylpyrimidin-5-yl)methylamine) ppe Gloves, Eye Protection, Lab Coat, Fume Hood start->ppe waste_type Solid or Liquid? ppe->waste_type solid_waste Collect in Solid Hazardous Waste Container waste_type->solid_waste Solid liquid_waste Collect in Liquid Hazardous Waste Container (Check Compatibility) waste_type->liquid_waste Liquid labeling Affix Hazardous Waste Label (Contents, Hazards, Date) solid_waste->labeling liquid_waste->labeling storage Store in Secondary Containment in Satellite Accumulation Area labeling->storage disposal Contact EHS for Pickup storage->disposal

Sources

Handling

A Senior Application Scientist's Guide to Handling N-methyl-(2-phenylpyrimidin-5-yl)methylamine: A Framework for Safety and Operational Integrity

As researchers and drug development professionals, our primary commitment is to rigorous science, which is intrinsically linked to the safety and well-being of our laboratory personnel. The handling of novel chemical ent...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our primary commitment is to rigorous science, which is intrinsically linked to the safety and well-being of our laboratory personnel. The handling of novel chemical entities like N-methyl-(2-phenylpyrimidin-5-yl)methylamine, a substituted pyrimidine, demands a proactive and informed approach to safety. This guide provides a comprehensive operational framework, grounded in established safety principles for handling aromatic amines and heterocyclic compounds, to ensure both personal safety and the integrity of your research.

Hazard Assessment: Understanding the "Why" Behind the Precautions

N-methyl-(2-phenylpyrimidin-5-yl)methylamine belongs to the family of pyrimidine derivatives and aromatic amines. While a specific Safety Data Sheet (SDS) for this exact molecule may not be readily available, its structural motifs provide critical clues to its potential hazards.

  • Amine Functionality: Amines as a class can be corrosive, toxic, and readily absorbed through the skin.[1] Many are irritants to the respiratory tract.[2][3] For instance, related compounds like N-methylaniline are toxic if swallowed, in contact with skin, or inhaled.[4]

  • Pyrimidine Core: The pyrimidine structure is a core component of nucleobases, but synthetic derivatives can have varied toxicological profiles. The primary concern is often related to the functional groups attached to this core.

  • General Hazards of Similar Compounds: Safety data for analogous structures frequently list hazards such as causing severe skin burns and eye damage, and being harmful if swallowed.[5][6][7]

Therefore, a conservative approach is mandated. We must assume the compound is harmful by inhalation, ingestion, and dermal contact, and is a severe irritant to the eyes and skin.

Personal Protective Equipment (PPE): Your Primary Line of Defense

The selection of PPE is not a matter of routine but a risk-based decision grounded in the compound's potential hazards. The following table outlines the minimum required PPE for handling N-methyl-(2-phenylpyrimidin-5-yl)methylamine.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Handling Solids (Weighing, Aliquoting) Safety glasses with side shields and a face shield.[8][9][10]Double-gloving: an inner pair of nitrile gloves with an outer pair of chemically resistant gloves (e.g., butyl rubber or laminate).Flame-resistant lab coat, fully buttoned, with tight-fitting cuffs.[9]Required. Use a NIOSH-approved respirator within a certified chemical fume hood.[1][9]
Preparing Solutions & Handling Liquids Chemical splash goggles and a face shield.[8][9]Double-gloving as above. Change gloves immediately if contamination is suspected.[11][12]Chemically resistant apron over a flame-resistant lab coat.Required. All manipulations must be performed in a certified chemical fume hood.[4]
Post-Reaction Workup & Purification Chemical splash goggles and a face shield.[8][9]Double-gloving as above.Chemically resistant apron over a flame-resistant lab coat.Required. All manipulations must be performed in a certified chemical fume hood.

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict, sequential protocol minimizes the risk of exposure and cross-contamination.

Preparation & Weighing:

  • Designate a Workspace: All work with N-methyl-(2-phenylpyrimidin-5-yl)methylamine must be conducted within a certified chemical fume hood.[4]

  • Assemble Materials: Before handling the compound, ensure all necessary equipment (spatulas, weigh boats, vials), PPE, and waste containers are inside the fume hood.

  • Don PPE: Put on all required PPE, ensuring a proper fit, before opening the primary container.

  • Weighing Solid Compound:

    • To prevent the generation of airborne dust, carefully open the container inside the fume hood.[8]

    • Use a dedicated spatula to transfer the solid to a tared weigh boat or vial.

    • Close the primary container immediately after dispensing.

    • Clean any residual powder from the balance and surrounding area using a dampened absorbent pad.[8]

Reaction Setup & Execution:

  • Solubilization: Add solvent to the vessel containing the weighed compound slowly to avoid splashing.

  • Reagent Addition: Add other reagents to the reaction vessel via syringe or addition funnel as appropriate.

  • Monitoring: Monitor the reaction from outside the fume hood sash whenever possible. Keep the sash at the lowest practical height.

  • Contamination Control: Immediately decontaminate any spills within the fume hood. Change outer gloves if they become contaminated.

Emergency Procedures: Spill and Exposure Response

Preparedness is key to mitigating the consequences of an accident.

In Case of a Spill:

  • Alert & Evacuate: Immediately alert personnel in the vicinity and evacuate the immediate area.[8]

  • Isolate: Secure the area to prevent unauthorized entry.

  • Assess: From a safe distance, assess the extent of the spill. If it is large or you are not trained to handle it, contact your institution's Environmental Health and Safety (EHS) department immediately.

  • Cleanup (for minor spills):

    • Ensure you are wearing appropriate PPE, including respiratory protection.

    • Cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully collect the absorbed material using non-sparking tools and place it in a clearly labeled, sealed container for hazardous waste.[8]

    • Decontaminate the spill area with a suitable cleaning agent (e.g., soap and water), followed by a solvent rinse if appropriate.[8]

    • Collect all cleanup materials as hazardous waste.

dot

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_assessment Assessment cluster_response Response Path cluster_cleanup Cleanup Protocol Spill Spill Occurs Alert Alert Colleagues & Supervisor Spill->Alert Evacuate Evacuate Immediate Area Alert->Evacuate Assess Assess Spill Size & Associated Hazards Evacuate->Assess Call_EHS Contact EHS Immediately Assess->Call_EHS Large Spill Cleanup Proceed with Cleanup Protocol (Trained Personnel Only) Assess->Cleanup Minor Spill Don_PPE Don Appropriate PPE Cleanup->Don_PPE Contain Contain with Absorbent Material Don_PPE->Contain Collect Collect Waste Contain->Collect Decontaminate Decontaminate Area & Equipment Collect->Decontaminate Decontaminate->Call_EHS

Caption: Emergency spill response workflow.

In Case of Personal Exposure:

  • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][5]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5][6]

Disposal Plan: Managing Chemical Waste

Proper disposal is a critical final step in the chemical handling lifecycle.

  • Waste Segregation: All materials contaminated with N-methyl-(2-phenylpyrimidin-5-yl)methylamine, including disposable PPE, absorbent materials from spills, and reaction residues, must be collected as hazardous waste.

  • Containerization: Use a dedicated, clearly labeled, and sealed container for all waste generated.[8] The label should include the chemical name and associated hazards.

  • Storage: Store the waste container in a designated, well-ventilated secondary containment area, away from incompatible materials.[8]

  • Final Disposal: Arrange for disposal through your institution's licensed hazardous waste disposal program. Controlled incineration is often the recommended method for organic compounds of this nature.[8] Never discharge chemical waste into drains or the environment.[4][8]

By integrating this comprehensive safety and handling framework into your laboratory's standard operating procedures, you foster a culture of safety, protect personnel, and ensure the continued integrity of your valuable research.

References

  • Vertex AI Search. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • BenchChem. (2025). Safe Disposal of 2-(Chloromethyl)pyrimidine Hydrochloride: A Procedural Guide.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET - Methylamine, aqueous solution.
  • United States Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • Sigma-Aldrich. (2024, September 9). SAFETY DATA SHEET - m-phenylenebis(methylamine).
  • TCI EUROPE N.V. (n.d.). SAFETY DATA SHEET - (S)-(-)-N-Methyl-1-phenylethylamine.
  • CHEMM. (2026, February 4). Personal Protective Equipment (PPE).
  • Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1.
  • Thermo Fisher Scientific. (2024, April 29). SAFETY DATA SHEET - N-Methylaniline.
  • Dartmouth College Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry.
  • Thermo Scientific. (n.d.). N-Methyl(5-phenylpyrid-2-yl)methylamine 97%.
  • CDH Fine Chemical. (n.d.). N-ETHYL METHYLAMINE CAS No 624-78-2 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • CDH Fine Chemical. (n.d.). material safety data sheet sds/msds.
  • Carl ROTH. (n.d.). Safety Data Sheet: Methylamine.
  • SIAD S.p.A. (2023, February 20). Safety Data Sheet: Methylamine.
  • Bond Chemicals Ltd. (2020, October 16). Safety Data Sheet - N-Methylpiperazine.

Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
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Feasible Synthetic Routes

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N-methyl-(2-phenylpyrimidin-5-yl)methylamine
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